4-(2-Bromophenoxymethyl)piperidine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[(2-bromophenoxy)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c13-11-3-1-2-4-12(11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVWTSVLVUKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-(2-Bromophenoxymethyl)piperidine CAS 63614-89-1 properties
An In-depth Technical Guide to 4-(2-Bromophenoxymethyl)piperidine (CAS 63614-89-1)
Introduction: A Versatile Scaffold in Modern Drug Discovery
4-(2-Bromophenoxymethyl)piperidine is a heterocyclic organic compound featuring a central piperidine ring linked to a 2-bromophenoxy group via a methylene ether bridge. The piperidine motif is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs and bioactive molecules targeting conditions ranging from central nervous system disorders to cancer.[1][2] The significance of this particular molecule lies in its dual functionality. The piperidine ring provides a basic nitrogen atom, which can be crucial for modulating physicochemical properties like solubility and for forming key interactions with biological targets.[2][3] Simultaneously, the 2-bromophenyl group serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions, thereby granting access to a diverse chemical space for structure-activity relationship (SAR) studies. This guide provides a detailed overview of its chemical properties, a robust synthesis protocol, reactivity profile, and its applications for researchers and professionals in drug development.
Core Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its constituent functional groups and data from analogous structures. The molecule's character is defined by the basicity of the piperidine nitrogen and the lipophilicity imparted by the bromophenyl group.
| Property | Predicted Value / Characteristic |
| IUPAC Name | 4-((2-bromophenoxy)methyl)piperidine |
| CAS Number | 63614-89-1 |
| Molecular Formula | C₁₂H₁₆BrNO |
| Molecular Weight | 270.17 g/mol |
| Appearance | Likely an off-white to pale yellow solid or a viscous oil at room temperature. |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Methanol (MeOH), and Dimethyl Sulfoxide (DMSO). Low solubility in water is anticipated. |
| pKa (Predicted) | The piperidine nitrogen is expected to have a pKa in the range of 9-11, typical for secondary amines, making it basic under physiological conditions. |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container.[4] Protect from light and moisture. |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-2.2!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.9!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-2.2!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C6 [label="C", pos="0,-4.4!", fontcolor="#202124"]; O1 [label="O", pos="-1.2,-5.1!", fontcolor="#EA4335"]; C7 [label="C", pos="-1.2,-6.6!", fontcolor="#202124"]; C8 [label="C", pos="-2.4,-7.3!", fontcolor="#202124"]; C9 [label="C", pos="-2.4,-8.8!", fontcolor="#202124"]; C10 [label="C", pos="-1.2,-9.5!", fontcolor="#202124"]; C11 [label="C", pos="0,-8.8!", fontcolor="#202124"]; C12 [label="C", pos="0,-7.3!", fontcolor="#202124"]; Br1 [label="Br", pos="1.5,-6.6!", fontcolor="#34A853", fontsize=16]; H1 [label="H", pos="0,0.8!", fontcolor="#5F6368"]; // Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- C6; C6 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C12 -- Br1; N1 -- H1;
}
Caption: Molecular Structure of 4-(2-Bromophenoxymethyl)piperidine.
Synthesis and Mechanistic Rationale
The most direct and reliable method for synthesizing 4-(2-Bromophenoxymethyl)piperidine is via a Williamson ether synthesis. This reaction joins an alkoxide with a primary alkyl halide. In this context, the phenoxide of 2-bromophenol acts as the nucleophile, displacing a leaving group on a 4-(halomethyl)piperidine scaffold. To ensure the piperidine nitrogen does not compete as a nucleophile, it must first be protected.
Experimental Protocol: A Two-Step Synthesis
Step 1: Preparation of N-Boc-4-(hydroxymethyl)piperidine This step assumes the starting material is commercially available N-Boc-4-piperidinemethanol. If starting from 4-piperidinemethanol, protection is the first step.
Step 2: Williamson Ether Synthesis
-
Deprotonation of Phenol: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-bromophenol (1.0 eq) in a suitable aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Causality: Sodium hydride is a non-nucleophilic strong base that irreversibly deprotonates the phenol to form the sodium phenoxide. This significantly increases the nucleophilicity of the oxygen, which is essential for the subsequent SN2 reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
-
Nucleophilic Attack: To the resulting phenoxide solution, add a solution of a suitable electrophile, such as N-Boc-4-(tosyloxymethyl)piperidine or N-Boc-4-(chloromethyl)piperidine (1.0 eq), dissolved in the same solvent. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Causality: The tosylate is an excellent leaving group, facilitating the SN2 displacement by the phenoxide. The Boc (tert-Butoxycarbonyl) group protects the piperidine nitrogen, preventing it from acting as a nucleophile and avoiding the formation of a quaternary ammonium salt side product.
-
-
Work-up and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Step 3: Deprotection of the Piperidine Nitrogen
-
Acidolysis: Dissolve the purified N-Boc protected intermediate in a solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid, typically trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).
-
Reaction and Isolation: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the solvent under reduced pressure. If an HCl salt is formed, it may precipitate and can be collected by filtration. To obtain the free base, neutralize the salt with a base like aqueous sodium bicarbonate (NaHCO₃) and extract with an organic solvent.
Caption: Two-step synthesis workflow for the target compound.
Reactivity and Spectroscopic Analysis
The chemical behavior of 4-(2-Bromophenoxymethyl)piperidine is governed by its three key functional domains:
-
Piperidine Nitrogen: As a secondary amine, this site is both basic and nucleophilic. It will readily react with acids to form ammonium salts and can be acylated, alkylated, or used in reductive amination protocols.
-
Aryl Bromide: The bromine atom on the phenyl ring is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon (e.g., Suzuki, Sonogashira reactions) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, making it an excellent intermediate for library synthesis.
-
Ether Linkage: The phenoxymethyl ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).
Spectroscopic Confirmation (Predicted)
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons (around 6.8-7.6 ppm), the methylene protons of the -OCH₂- bridge (a singlet or doublet around 4.0 ppm), and complex multiplets for the piperidine ring protons (typically between 1.5-3.5 ppm). The N-H proton would appear as a broad singlet.
-
¹³C NMR: The spectrum would display signals for the six aromatic carbons (two of which are quaternary), the methylene bridge carbon (~70 ppm), and the five distinct carbons of the piperidine ring.
-
Mass Spectrometry (MS): The ESI-MS spectrum would show a prominent [M+H]⁺ ion at m/z 270.17 and 272.17 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Applications in Medicinal Chemistry
The piperidine ring is a cornerstone of neuropharmacology and beyond.[5][6] Derivatives of this scaffold are investigated for a multitude of biological targets.
-
CNS Receptor Ligands: Piperidine-based structures are frequently found in ligands for dopamine, serotonin, and opioid receptors. For instance, novel 4,4-difluoropiperidine ethers have been developed as potent dopamine D4 receptor antagonists.[7] The scaffold of 4-(2-Bromophenoxymethyl)piperidine is well-suited for exploring such targets.
-
Enzyme Inhibitors: The piperidine nitrogen can form critical hydrogen bonds or ionic interactions within enzyme active sites. Piperidine derivatives have been successfully designed as anticholinesterase agents for potential use in Alzheimer's disease therapy.[8]
-
Fragment-Based Drug Discovery (FBDD): This molecule serves as an ideal fragment or building block. The piperidine end can be used to optimize solubility and engage with specific pockets of a target protein, while the bromophenyl end acts as a vector for growing the molecule to achieve higher potency and selectivity.
Safety and Handling
-
General Handling: Use in a well-ventilated area or a chemical fume hood.[4][9] Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Toxicity: The toxicological properties have not been fully investigated. Similar brominated aromatic compounds and piperidine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[4] Assume the compound is hazardous and handle with appropriate care.
-
Fire Safety: Not considered a significant fire risk, but containers may burn in a fire, potentially emitting toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[9]
-
Disposal: Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.
References
- Apollo Scientific. (2022, May 16).
- Sigma-Aldrich. (2025, September 23).
- Chemsrc. 4-(2-Bromophenoxymethyl)-piperidin | CAS#:63614-89-1.
- Tokyo Chemical Industry. (2025, March 6).
- Key Organics. (2017, December 1). Safety Data Sheet: 4-(4-Bromophenoxy)piperidine hydrochloride.
- AFG Bioscience. (2016, April 1).
- Ningbo Inno Pharmchem Co., Ltd.
- ChemicalBook. 4-(4'-Bromophenyl)piperidine synthesis.
- International Journal of Pharmaceutical Science Invention. Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents.
- Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine.
- MolCore. 916889-48-0 | 4-(2-Bromophenoxy)piperidine hydrochloride.
- Supplemental Data. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
- The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
- MDPI.
- ChemicalBook. Piperidine(110-89-4) 1H NMR.
- International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- ChemRxiv. (2025, February 19). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds.
- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
- Pharmaceutical Fronts. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
- ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
- National Institutes of Health. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. keyorganics.net [keyorganics.net]
- 5. nbinno.com [nbinno.com]
- 6. ijnrd.org [ijnrd.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ijpsi.org [ijpsi.org]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
molecular weight and formula of 4-(2-Bromophenoxymethyl)piperidine
Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Summary
4-(2-Bromophenoxymethyl)piperidine is a specialized heterocyclic building block widely utilized in the synthesis of G-protein coupled receptor (GPCR) ligands, particularly those targeting serotonergic (5-HT) and dopaminergic systems. Characterized by a piperidine ring linked via a methylene ether spacer to an ortho-brominated phenyl ring, this scaffold serves as a critical pharmacophore for optimizing binding affinity through hydrophobic interactions and pi-stacking.
This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and analytical characterization standards, designed to support high-fidelity research and development workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | 4-[(2-Bromophenoxy)methyl]piperidine |
| Common Name | 4-(2-Bromophenoxymethyl)piperidine |
| CAS Number (Free Base) | 63614-89-1 |
| CAS Number (HCl Salt) | 1185297-33-9 |
| MDL Number | MFCD09839421 |
| SMILES | C1CNCCC1COc2ccccc2Br |
| InChIKey | OJLGKAQDJPNIJO-UHFFFAOYSA-N |
Molecular Data
| Parameter | Free Base | Hydrochloride Salt |
| Chemical Formula | C₁₂H₁₆BrNO | C₁₂H₁₇BrClNO |
| Molecular Weight | 270.17 g/mol | 306.63 g/mol |
| Monoisotopic Mass | 269.04 g/mol | 305.02 g/mol |
| Appearance | Viscous oil or low-melting solid | White to off-white crystalline solid |
| Solubility | DCM, MeOH, DMSO | Water (>10 mg/mL), DMSO, MeOH |
| pKa (Calculated) | ~9.8 (Piperidine NH) | N/A |
Synthetic Methodology
The synthesis of 4-(2-Bromophenoxymethyl)piperidine typically proceeds through a convergent strategy involving the coupling of a protected piperidine linker with 2-bromophenol. Two primary routes are validated for research and scale-up.
Route A: Nucleophilic Substitution (Preferred for Scale)
This route utilizes N-Boc-4-(bromomethyl)piperidine and 2-bromophenol under basic conditions. It is preferred for gram-scale synthesis due to higher atom economy compared to Mitsunobu conditions.
Protocol:
-
Reagents: 2-Bromophenol (1.0 eq), N-Boc-4-(bromomethyl)piperidine (1.1 eq), K₂CO₃ (2.5 eq), KI (0.1 eq, catalyst).
-
Solvent: DMF or Acetonitrile (Anhydrous).
-
Conditions: Heat at 60–80°C for 12–16 hours.
-
Deprotection: Treat the intermediate (tert-butyl 4-((2-bromophenoxy)methyl)piperidine-1-carboxylate, CAS 2288709-83-9) with 4M HCl in Dioxane or TFA/DCM (1:4) at 0°C to RT.
Route B: Mitsunobu Coupling (Versatile for Analogs)
Ideal for rapid library generation where the alcohol precursor (N-Boc-4-hydroxymethylpiperidine) is more readily available.
Protocol:
-
Reagents: N-Boc-4-hydroxymethylpiperidine (1.0 eq), 2-Bromophenol (1.0 eq), PPh₃ (1.2 eq).
-
Activator: DEAD or DIAD (1.2 eq) added dropwise at 0°C.
-
Solvent: THF (Anhydrous).
-
Mechanism: Activation of the alcohol by the phosphine-azodicarboxylate adduct followed by Sₙ2 displacement by the phenol.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and purification process.
Figure 1: Convergent synthesis workflow for the production of the target piperidine ether.
Analytical Characterization
To ensure the integrity of the compound for biological testing, the following spectral characteristics must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
Aromatic Region (6.8 – 7.6 ppm): Four distinct signals corresponding to the 1,2-disubstituted benzene ring.
-
δ ~7.55 (dd, 1H, H-3, ortho to Br)
-
δ ~7.30 (td, 1H, H-5)
-
δ ~7.05 (dd, 1H, H-6, ortho to ether)
-
δ ~6.90 (td, 1H, H-4)
-
-
Ether Linker:
-
δ 3.90 – 4.00 (d, 2H, -CH ₂-O-). This doublet collapses to a singlet if the piperidine C4-H coupling is weak or decoupled.
-
-
Piperidine Ring:
-
δ 3.00 – 3.30 (m, 2H, equatorial N-CH ).
-
δ 2.50 – 2.70 (m, 2H, axial N-CH ).
-
δ 1.80 – 2.00 (m, 1H, C4-H ).
-
δ 1.10 – 1.80 (m, 4H, C3/C5-H ₂).
-
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Expected Mass (M+H)⁺:
-
⁷⁹Br Isotopologue: 270.05
-
⁸¹Br Isotopologue: 272.05
-
Pattern: Characteristic 1:1 doublet ratio indicating the presence of a single bromine atom.
-
Applications in Drug Discovery
This molecule functions as a "privileged structure," a molecular framework capable of providing ligands for diverse receptors.[1]
Target Classes
-
Serotonin Receptors (5-HT): The 4-substituted piperidine linked to an aryl group is a classic pharmacophore for 5-HT₂A and 5-HT₇ antagonists. The bromine atom provides a handle for halogen bonding or further cross-coupling (Suzuki-Miyaura) to expand the library.
-
Sigma Receptors (σ₁/σ₂): The basic nitrogen of the piperidine and the lipophilic bromophenyl group fit the canonical pharmacophore for Sigma-1 receptor ligands, often investigated for neuroprotective properties.
-
Kinase Inhibitors: Used as a solvent-exposed tail group to improve solubility and pharmacokinetic properties of ATP-competitive inhibitors.
Structural Logic Diagram
The following graph illustrates how this scaffold connects to broader medicinal chemistry campaigns.
Figure 2: Medicinal chemistry utility and derivatization potential of the scaffold.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Handling: The free base is an amine and may absorb CO₂ from the air; store under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic.
-
Incompatibility: Strong oxidizing agents.
-
Disposal: Halogenated organic waste streams.
References
-
Sigma-Aldrich. 4-(2-Bromophenoxymethyl)piperidine Product Specification. Retrieved from
-
ChemSRC. tert-Butyl 4-(2-bromophenoxymethyl)piperidine-1-carboxylate (Precursor CAS 2288709-83-9). Retrieved from
-
PubChem. Compound Summary: 4-(2-Bromophenoxymethyl)piperidine.[2] Retrieved from
-
MolCore. 4-(2-Bromophenoxy)piperidine hydrochloride (Structural Analog Reference). Retrieved from
Sources
Introduction: The Synergy of Piperidine and Ether Moieties in Drug Design
An In-Depth Technical Guide to Piperidine-Based Ether Scaffolds for Medicinal Chemistry
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds in medicinal chemistry, forming the structural core of countless pharmaceuticals and natural products.[1][2] Its prevalence stems from a unique combination of advantageous physicochemical properties: a basic nitrogen atom that can be protonated at physiological pH to enhance aqueous solubility, and a conformationally flexible yet stable six-membered ring that serves as a three-dimensional scaffold to orient pharmacophoric elements in precise spatial arrangements.[3][4][5] When this privileged heterocycle is combined with an ether linkage, the resulting scaffold offers medicinal chemists a powerful and versatile platform for drug discovery. The ether group, while seemingly simple, provides a stable, chemically robust linker that can modulate lipophilicity, introduce hydrogen bond accepting capabilities, and subtly influence the conformational preferences of the piperidine ring, thereby fine-tuning a molecule's interaction with its biological target.
This guide provides a comprehensive overview of piperidine-based ether scaffolds, intended for researchers and drug development professionals. It will delve into the fundamental principles of their design, common and advanced synthetic strategies, key therapeutic applications, and critical safety considerations, providing both theoretical understanding and practical, field-proven insights.
Part 1: The Piperidine Core - A Privileged Scaffold
The utility of the piperidine ring in drug design is deeply rooted in its structural and conformational properties. Understanding these fundamentals is critical to rationally designing novel therapeutics.
Physicochemical Properties and Conformational Analysis
The piperidine ring typically adopts a low-energy chair conformation, similar to cyclohexane. Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these two states has profound implications for biological activity. The equatorial position is generally more sterically favorable for larger substituents.[6][7] The orientation of substituents dictates the three-dimensional presentation of pharmacophoric groups to a target receptor or enzyme, making conformational control a cornerstone of rational drug design.
The nitrogen atom's basicity (typical pKa ~11.2) ensures that the piperidine ring is often protonated under physiological conditions, which can be crucial for forming ionic interactions with acidic residues (e.g., aspartate, glutamate) in a binding pocket and enhancing water solubility.[8]
Fluorination of the piperidine ring is an increasingly common strategy to modulate its conformational behavior and metabolic stability. The introduction of fluorine can create stabilizing hyperconjugative and charge-dipole interactions that may favor a specific conformation, such as an axial orientation, which can be exploited to lock the molecule into a more bioactive shape.[7][9]
Caption: Key properties of the piperidine ring and ether linkage.
Part 2: Synthesis of Piperidine-Based Ether Scaffolds
The construction of piperidine-based ethers can be approached from several angles, depending on the desired substitution pattern, stereochemistry, and the availability of starting materials.
Key Synthetic Strategies
-
Williamson Ether Synthesis: This is the most direct and widely used method. It involves the deprotonation of a piperidinol precursor with a suitable base (e.g., NaH, KOtBu) to form an alkoxide, which then displaces a leaving group (e.g., halide, tosylate) on an alkyl electrophile in an S(_N)2 reaction. The choice of a non-nucleophilic base is critical to prevent competition with the desired alkylation reaction.
-
Reductive Amination: This strategy builds the piperidine ring itself. For instance, a [5+1] annulation can be achieved through the reductive amination of a difunctionalized five-carbon unit with an amine, which can subsequently be elaborated to include the ether moiety.[1]
-
Asymmetric Hydrogenation: To access enantiomerically pure scaffolds, a powerful technique is the catalytic asymmetric hydrogenation of substituted pyridine precursors. Activation of the pyridine as a pyridinium salt followed by hydrogenation with a chiral catalyst (often based on Iridium or Rhodium) can yield highly enantioenriched piperidines.[10]
-
Chemo-enzymatic Dearomatization: This modern approach combines chemical synthesis with biocatalysis to achieve high stereoselectivity. For example, activated pyridines can be converted to N-substituted tetrahydropyridines, which are then stereoselectively reduced by an ene-imine reductase enzyme to afford chiral piperidines.[11]
Caption: Workflow for a Williamson Ether Synthesis protocol.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-methoxypiperidine
This protocol describes a representative Williamson ether synthesis.
Materials:
-
1-Benzylpiperidin-4-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH(_3)I)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-benzylpiperidin-4-ol (1.0 eq). Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Adding the base slowly at a reduced temperature controls the exothermic reaction and hydrogen gas evolution.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the sodium alkoxide should be complete.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 eq) dropwise via syringe. Causality Note: The excess electrophile ensures the complete consumption of the nucleophilic alkoxide.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl at 0 °C. Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 1-benzyl-4-methoxypiperidine. The structure and purity should be confirmed by
H NMR, C NMR, and LC-MS analysis.
Part 3: Medicinal Chemistry Applications & SAR
Piperidine-based ethers are key pharmacophores across multiple therapeutic areas. Their structural features allow for potent and selective modulation of various biological targets.
Muscarinic Receptor Antagonists
This scaffold is prominent in the design of muscarinic receptor antagonists, particularly for the M2 subtype, which is a target for cognitive disorders like Alzheimer's disease.[12] Structure-activity relationship (SAR) studies have shown that the ether linkage serves as a key spacer element, and the nature of the substituent on the ether oxygen can drastically affect potency and selectivity.[13] For instance, in certain diphenylsulfone series, piperidine analogs showed a distinct and more favorable SAR profile compared to their piperazine counterparts, leading to compounds with high M2 selectivity.[12]
Opioid Receptor Modulators
In the field of analgesics, piperidine-based structures are central to many opioid receptor modulators.[14][15] The substitution pattern on both the piperidine ring and the ether (or analogous) linkage can determine whether a compound acts as an agonist, antagonist, or has a mixed profile.[14][16] For example, in a series of 4-substituted piperidines, modifying the length and flexibility of a side chain attached to a phenolic component dramatically improved binding affinity at both mu (MOR) and delta (DOR) opioid receptors.[14]
Managing hERG Channel Inhibition
A critical aspect of drug design involving basic amines like piperidine is managing the risk of inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to life-threatening cardiac arrhythmias.[17][18] The basic nitrogen of the piperidine is often a primary culprit in hERG binding.[19] Medicinal chemists employ several strategies to mitigate this risk:
-
pKa Modulation: Introducing electron-withdrawing groups near the nitrogen can lower its basicity, reducing the interaction with the hERG channel.
-
Reducing Lipophilicity: hERG binding is often associated with high lipophilicity. Replacing lipophilic groups with more polar ones, such as an ether or alcohol, can disrupt the key interactions within the channel's binding site.[20]
-
Introducing Steric Hindrance: Placing bulky groups near the basic nitrogen can sterically block access to the hERG channel pore.
Caption: Strategies to mitigate hERG liability in piperidine scaffolds.
| Modification | Target | Effect on Potency | Effect on hERG IC(_50) | Rationale |
| Replace alkyl chain with polar ether | CCR5 | Maintained | Increased >10x | Reduces lipophilicity, disrupting key hydrophobic interactions in the hERG channel.[21] |
| Introduce F-atoms to piperidine ring | M5 Antagonist | Maintained/Improved | Increased | Lowers pKa of the piperidine nitrogen, weakening the ionic interaction with the hERG channel.[22] |
| Change piperidine to piperazine | ATX Inhibitor | Maintained | Increased | Significantly lowers the pKa of the basic nitrogen center.[23] |
| Add hydroxyl group to substituent | Renin Inhibitor | Improved | Increased | Increases polarity and introduces a hydrogen bond donor, improving the overall physicochemical profile.[24] |
Part 4: Bioisosteric Replacement and Advanced Concepts
While the piperidine ring is highly effective, it is not always optimal. Metabolic instability, particularly at the carbons alpha to the nitrogen, or undesirable physicochemical properties can necessitate its replacement.[25]
Common Bioisosteres for the Piperidine Ring:
-
Morpholine: The inclusion of an oxygen atom increases polarity and can reduce metabolic degradation at the adjacent position, while also potentially lowering the nitrogen's pKa.
-
Spirocyclic Systems: Azaspiro[3.3]heptanes have emerged as excellent piperidine mimics. They maintain a similar nitrogen basicity and three-dimensional exit vector for substituents but can offer improved metabolic stability and novel intellectual property.[8][25]
-
Bridged Piperidines: Bicyclic structures can serve as rigid phenyl bioisosteres, offering improved solubility and lipophilicity compared to their aromatic counterparts.[26]
The ether linkage itself can also be replaced. Bioisosteres such as 1,2,4-oxadiazoles can mimic the hydrogen bonding and spatial properties of an ester or ether but are resistant to hydrolysis by esterases, improving metabolic stability.[27]
Conclusion
Piperidine-based ether scaffolds represent a truly privileged structural class in medicinal chemistry. The combination of the piperidine's versatile three-dimensional framework and the ether's robust and modulatory linking capability provides a platform for developing potent, selective, and safe therapeutics. A thorough understanding of the underlying principles of conformational analysis, strategic synthesis, and target-specific SAR—particularly with respect to managing hERG liability—is essential for any scientist working in drug discovery. As synthetic methodologies become more advanced, particularly in the realm of asymmetric synthesis, the ability to precisely craft novel piperidine ether structures will continue to drive the discovery of next-generation medicines.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
-
Anisimova, O. S., & Pentin, Y. A. (1967). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]
-
Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 56(46), 14433-14437. [Link]
-
Abdel-Maksoud, M. S. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]
-
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 24(2), 649-652. [Link]
-
Adam, L., et al. (2002). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 12(20), 2851-2854. [Link]
-
Ito, H., et al. (2000). Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. Bioorganic & Medicinal Chemistry Letters, 10(19), 2209-2212. [Link]
-
Kumar, P. S., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4). [Link]
-
Sharma, H., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
-
Upreti, M., et al. (2022). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters, 74, 128915. [Link]
-
Jeyaraman, R., & Avila, S. (1982). Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol. The Journal of Organic Chemistry, 47(20), 4021-4024. [Link]
-
Cambridge MedChem Consulting. (n.d.). Ring Bioisosteres. Cambridge MedChem Consulting. [Link]
-
Gelis, C., et al. (2017). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]
-
Touaibia, M., et al. (2023). Ester bioisosterism in 3,4‐disubstituted piperidine compounds. ResearchGate. [Link]
-
Wang, Y., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cancer Biology & Therapy, 14(5), 450-457. [Link]
-
Reddy, G. S., & Kumar, P. A. (2011). A new asymmetric synthetic route to substituted piperidines. ResearchGate. [Link]
-
Weintraub, P. M., et al. (1998). Asymmetric routes to substituted piperidines. Tetrahedron, 54(31), 8857-8908. [Link]
-
Stepan, A. F., et al. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8098. [Link]
-
Wang, Y., et al. (2013). ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel. Cancer Biology & Therapy, 14(5), 450-457. [Link]
-
Skerlj, R., et al. (2012). Novel 4,4-Disubstituted Piperidine-Based C–C Chemokine Receptor-5 Inhibitors with High Potency against Human Immunodeficiency Virus-1 and an Improved human Ether-a-go-go Related Gene (hERG) Profile. Journal of Medicinal Chemistry, 55(20), 8766-8779. [Link]
-
Rowles, H. T., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(45), 20633-20641. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. [Link]
-
Baran Lab. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]
-
de Lucas, A. I., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 543-552. [Link]
-
Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8089-8098. [Link]
-
Wang, Y., et al. (2005). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Journal of Medicinal Chemistry, 48(20), 6189-6192. [Link]
-
Le, T. M., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 1(5), 203-207. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]
-
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. OmicsDI. [Link]
-
Kormos, C. M., et al. (2014). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 57(7), 3140-3147. [Link]
-
Bender, A. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ResearchGate. [Link]
-
Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Semantic Scholar. [Link]
-
Birdsall, N. J. M., et al. (2001). Muscarinic Receptor Agonists and Antagonists. Pharmacology & Therapeutics, 90(2-3), 89-122. [Link]
-
Spencer, J., et al. (2024). in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. RSC Medicinal Chemistry. [Link]
-
Birdsall, N. J. M., et al. (n.d.). Muscarinic acetylcholine receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. S-EPMC3919453 - Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity ? opioid receptor (MOR) agonist/? opioid receptor (DOR) antagonist ligands. - OmicsDI [omicsdi.org]
- 16. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ZC88, a novel 4-amino piperidine analog, inhibits the growth of neuroblastoma cells through blocking hERG potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 19. baranlab.org [baranlab.org]
- 20. Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00275J [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. thieme-connect.com [thieme-connect.com]
- 25. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 26. Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Optimized Williamson Ether Synthesis Protocol for Bromophenoxy Piperidines
Application Note AN-2026-BP
Abstract & Strategic Overview
The synthesis of bromophenoxy piperidines represents a critical structural motif in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and serotonin reuptake inhibitors. The presence of the bromine atom on the phenoxy ring serves as a versatile handle for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.
While the Williamson ether synthesis is a foundational organic transformation (
-
Method A (Primary Displacement): Synthesis of Bromophenoxy-alkyl-piperidines via a propyl/ethyl linker. This is a high-reliability, robust protocol suitable for scale-up.
-
Method B (Secondary Displacement): Synthesis of 4-(Bromophenoxy)piperidines (direct ether linkage). This is a challenging transformation prone to E2 elimination; this protocol utilizes Cesium Carbonate (
) and mesylate activation to maximize the pathway.
Critical Parameter Analysis
Success in these protocols relies on controlling three variables to favor substitution (
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Phenols ( | |
| Solvent System | DMF or Acetonitrile (MeCN) | Polar aprotic solvents are mandatory to solvate the cation ( |
| Leaving Group | Iodide (in situ) or Mesylate | For alkyl chlorides, adding catalytic KI (Finkelstein conditions) generates a transient, highly reactive alkyl iodide. For secondary alcohols (Method B), converting to a Mesylate (OMs) is superior to halides as it is a potent leaving group that can be formed under mild conditions. |
Method A: Synthesis of Bromophenoxy-alkyl-piperidines
Target: 1-(3-(4-bromophenoxy)propyl)piperidine
Mechanism: Classical
Reaction Scheme
This route involves the nucleophilic attack of 4-bromophenoxide on 1-(3-chloropropyl)piperidine.
Materials & Reagents[1][2]
-
Nucleophile: 4-Bromophenol (1.0 equiv)
-
Electrophile: 1-(3-chloropropyl)piperidine hydrochloride (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (3.0 equiv) -
Catalyst: Potassium Iodide (
) (0.1 equiv) -
Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)
Step-by-Step Protocol
-
Activation:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 4-Bromophenol (1.0 equiv) and
(3.0 equiv). -
Add Acetonitrile (MeCN) and stir at room temperature for 30 minutes. Note: This ensures deprotonation of the phenol to the phenoxide.
-
-
Addition:
-
Add 1-(3-chloropropyl)piperidine HCl (1.1 equiv) directly to the suspension.
-
Add KI (0.1 equiv). Why: The KI converts the unreactive alkyl chloride into a reactive alkyl iodide in situ.
-
-
Reaction:
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) .
-
Stir vigorously for 12–16 hours .
-
Monitoring: Check via TLC (Mobile Phase: 5% MeOH in DCM). The starting phenol should disappear.
-
-
Workup:
-
Cool to room temperature.[1] Filter off the inorganic solids (
, excess ) through a Celite pad. -
Concentrate the filtrate under reduced pressure.[2]
-
Redissolve the residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove trace unreacted phenol) followed by Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
The crude oil is often sufficiently pure (>90%). If necessary, purify via silica gel chromatography (DCM:MeOH:NH4OH gradient).
-
Method B: Synthesis of 4-(Bromophenoxy)piperidines (Direct Linkage)
Target: tert-butyl 4-(4-bromophenoxy)piperidine-1-carboxylate
Mechanism: Challenging
Reaction Scheme
Direct reaction of 4-bromophenol with 4-bromopiperidine fails due to elimination. We utilize the Mesylate of
Materials & Reagents[1][2]
-
Precursor:
-Boc-4-hydroxypiperidine (converted to Mesylate in Step 1) -
Nucleophile: 4-Bromophenol (1.2 equiv relative to Mesylate)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Anhydrous)[3]
Step-by-Step Protocol
Phase 1: Mesylate Formation (In situ or Isolated)
-
Dissolve
-Boc-4-hydroxypiperidine (1.0 equiv) in DCM at 0°C. -
Add Triethylamine (
, 1.5 equiv) and Methanesulfonyl chloride (MsCl, 1.2 equiv). -
Stir for 2 hours. Wash with water, dry, and concentrate to obtain the Mesylate intermediate . Do not purify on silica; use immediately.
Phase 2: The Williamson Coupling
-
Setup: In a pressure vial or round bottom flask, suspend
(2.0 equiv) in DMF (0.5 M). -
Nucleophile Addition: Add 4-Bromophenol (1.2 equiv) and stir for 15 minutes at RT.
-
Electrophile Addition: Add the Mesylate intermediate (1.0 equiv) dissolved in a minimum amount of DMF.
-
Reaction:
-
Heat to 80°C for 18–24 hours .
-
Critical Note: Do not exceed 90°C, as thermal elimination of the mesylate becomes dominant.
-
-
Workup:
-
Dilute with Diethyl Ether (
) or EtOAc (DMF is hard to remove; extensive water washes are required). -
Wash organic layer 3x with Water, 1x with 1M NaOH, 1x with Brine.
-
Dry and concentrate.[2]
-
-
Purification:
-
Requires Column Chromatography (Hexanes:EtOAc 80:20). Separation of the alkene byproduct (from elimination) is necessary.
-
Visual Workflow & Logic (DOT Diagram)
Figure 1: Decision tree for selecting the appropriate Williamson protocol based on piperidine connectivity.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Chloride is too stable. | Add 0.5 equiv NaI or KI . The exchange to alkyl iodide accelerates reaction rate by ~100x. |
| Elimination Product (Alkene) | Base too strong or Temp too high. | Switch from NaH to |
| N-Alkylation | Unprotected Piperidine NH. | Ensure the piperidine nitrogen is protected (Boc/Cbz) or already alkylated (tertiary amine) before attempting ether synthesis. |
| Phenol Remaining | Moisture in solvent.[3] | Use molecular sieves in MeCN/DMF. Phenoxides are hydromimetic; water solvates them strongly, killing reactivity. |
References
-
Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. Available at: [Link]
- Cesium Carbonate Effect in Phenol Alkylation.Journal of the American Chemical Society. "Cesium effect: High coordination number of cesium ion." (General Concept Reference).
-
Synthesis of 1-(3-chloropropyl)piperazine derivatives (Analogous Protocol). Global Research Online. Available at: [Link]
-
Preparation of Alkyl-Aryl Ethers. Organic Syntheses, Coll. Vol. 4, p.836. (Standard Protocol Grounding). Available at: [Link]
Sources
Technical Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-(2-Bromophenoxymethyl)piperidine
Executive Summary
This guide details the optimized protocol for utilizing 4-(2-Bromophenoxymethyl)piperidine (Structure 1 ) as an electrophile in Suzuki-Miyaura cross-coupling reactions. This substrate presents two distinct chemosynthetic challenges:
-
Steric/Electronic Hindrance: The ortho-alkoxy substitution pattern creates steric bulk and potential for palladium coordination (chelation), which can arrest the catalytic cycle at the transmetallation step.
-
Lewis Basic Amine: The secondary piperidine nitrogen, if unprotected, can poison palladium catalysts or participate in competitive Chan-Lam type couplings.
To ensure reproducibility and high yields (>85%), this protocol prioritizes a Protection-Coupling-Deprotection strategy using Buchwald Precatalysts (SPhos Pd G3) . This system is specifically engineered to facilitate oxidative addition in electron-rich, sterically demanded aryl halides.
Substrate Analysis & Mechanistic Strategy
The Challenge of Structure 1
The substrate consists of a piperidine ring linked via a methylene ether to a 2-bromobenzene moiety.
-
The Ortho-Alkoxy Effect: The oxygen atom ortho to the bromine is a hard Lewis base. Upon oxidative addition, the Pd(II) center can be stabilized by this oxygen (forming a 5- or 6-membered chelate depending on conformation), making the complex too stable to undergo transmetallation with the boronic acid.
-
Catalyst Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). Its bulky biaryl structure creates a "protective pocket" around the Pd center, preventing the ether oxygen from over-coordinating, while its electron-rich nature accelerates the oxidative addition of the aryl bromide.
Workflow Logic
To maximize reliability (E-E-A-T principle), we recommend protecting the secondary amine. While some modern catalysts tolerate free amines, N-protection eliminates variable catalyst poisoning and simplifies chromatographic purification.
Figure 1: Strategic workflow for the coupling of piperidine-based aryl halides. Protection prevents catalyst deactivation.
Experimental Protocol
Materials & Reagents Table
| Reagent | Equiv.[1][2][3][4] | Role | Critical Attribute |
| Substrate | 1.0 | Electrophile | Purity >97% (HPLC) |
| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for protodeboronation |
| SPhos Pd G3 | 0.02 - 0.05 | Catalyst | Pre-formed precatalyst ensures active Pd(0) |
| K₃PO₄ (Tribasic) | 2.0 - 3.0 | Base | Strong base facilitates transmetallation |
| Toluene/Water | 10:1 v/v | Solvent | Biphasic system dissolves inorganic base |
| Boc₂O | 1.1 | Protecting Group | Only required for Step 1 |
Step 1: N-Boc Protection (Recommended)
Skip this step only if your substrate is already N-protected.
-
Suspend 4-(2-Bromophenoxymethyl)piperidine HCl (1.0 equiv) in DCM (0.2 M).
-
Add Triethylamine (2.5 equiv) followed by Boc₂O (1.1 equiv).
-
Stir at RT for 2 hours. Monitor by TLC/LCMS (Conversion usually quantitative).
-
Wash with 1N HCl, then Brine. Dry over MgSO₄ and concentrate.
-
Checkpoint: Product should be a viscous oil or low-melting solid. Use directly in Step 2.
-
Step 2: Suzuki-Miyaura Coupling (The Core Reaction)
This protocol uses SPhos Pd G3 , a third-generation Buchwald precatalyst that activates rapidly at room temperature and is highly stable in air.
-
Setup: In a reaction vial equipped with a stir bar, add:
-
N-Boc-4-(2-Bromophenoxymethyl)piperidine (1.0 equiv).
-
Aryl Boronic Acid (1.3 equiv).
-
SPhos Pd G3 (2-5 mol%).
-
Potassium Phosphate (K₃PO₄, 2.0 equiv).
-
-
Solvent Addition: Add Toluene and Water (ratio 10:1) to achieve a concentration of 0.15 M with respect to the bromide.
-
Note: Dioxane/Water (4:1) is a valid alternative if the boronic acid is polar.
-
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Cap the vial tightly.
-
Reaction: Heat to 80 °C for 4–12 hours.
-
Monitoring: Check LCMS for the disappearance of the bromide. The ortho-alkoxy group may slow the reaction slightly compared to para-isomers; if incomplete after 12h, add 1 mol% more catalyst.
-
-
Workup:
-
Cool to RT. Dilute with EtOAc and water.
-
Separate phases. Extract aqueous layer with EtOAc (2x).
-
Dry organics (Na₂SO₄), filter, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
-
Step 3: N-Boc Deprotection
-
Dissolve the coupled product in DCM (0.1 M).
-
Add TFA (20 equiv) or 4N HCl in Dioxane.
-
Stir at RT for 1–2 hours.
-
Concentrate in vacuo. Neutralize with sat. NaHCO₃ or basic resin if the free base is required.
Mechanistic Insights & Troubleshooting
The Catalytic Cycle
The diagram below illustrates why SPhos is critical. Standard ligands (like PPh3) allow the ortho-oxygen to displace the ligand, forming a stable palladacycle that halts the reaction. SPhos is too bulky to be displaced, forcing the cycle forward.
Figure 2: Catalytic cycle highlighting the "Ortho-Trap" avoided by using bulky Buchwald ligands.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by free amine (if Step 1 skipped). | Ensure N-protection. Switch to Pd-PEPPSI-IPr if free amine is mandatory. |
| Protodeboronation | Boronic acid instability. | Switch base to K₂CO₃ or KF . Lower temp to 60°C. Use Boronic Ester (Pinacol). |
| Homocoupling | Oxygen present in reaction.[1] | Degas solvents more rigorously. Ensure Argon atmosphere. |
| Stalled Reaction | Ortho-substituent steric clash. | Switch solvent to n-Butanol (higher temp) or increase catalyst to 5 mol%. |
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Chemical Science, 2011.
- Grounding: Establishes SPhos as the premier ligand for ortho-substituted biaryls.
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1][5]
- Grounding: Foundational text on the mechanism and base selection.
-
Organic Chemistry Portal. "Suzuki Coupling - Catalyst & Ligand Selection."
-
Liotta, C., et al. "Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers."[7] New Journal of Chemistry, 2011.
- Grounding: Discusses the specific challenges of basic nitrogen centers in aqueous media.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Precision Protocol: Buchwald-Hartwig Amination of 2-Bromo Aryl Ethers
Executive Summary
Target Substrate: 2-Bromo aryl ethers (e.g., 2-bromoanisole, 2-bromodiphenyl ether). The Challenge: The ortho-alkoxy group presents a unique duality. Sterically, it hinders the metal center; electronically, the oxygen lone pair can act as a hemilabile ligand, potentially chelating the Palladium (Pd) center and retarding amine coordination or reductive elimination. Furthermore, the electron-rich nature of the ring can slow reductive elimination. The Solution: Utilization of bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) to enforce a monoligated Pd(0) species, preventing bis-ligation and overcoming the ortho-chelation effect.
Mechanistic Insight & Causality
To design a self-validating protocol, one must understand the specific failure modes of 2-bromo aryl ethers.
-
The Chelation Trap: In standard Pd-catalysis, the ortho-oxygen can coordinate to the oxidative addition intermediate [L-Pd(Ar)(Br)], forming a stable 5-membered palladacycle. This resting state resists amine coordination.
-
Ligand Counter-Measure: Bulky ligands like RuPhos and BrettPhos are designed to be sterically demanding. They occupy the coordination sphere so effectively that they physically prevent the ortho-oxygen from binding to the Pd center, keeping the cycle active.
-
Rate-Limiting Steps:
-
BrettPhos: For primary amines, oxidative addition is often rate-limiting due to ligand bulk.
-
RuPhos: For secondary amines, reductive elimination is the bottleneck. RuPhos lowers the barrier for this step, crucial for electron-rich aryl ethers.
-
Visualization: The Ortho-Alkoxy Catalytic Cycle
Caption: Catalytic cycle showing the off-cycle chelation trap specific to ortho-alkoxy substrates and its reversal by bulky ligands.
Strategic Optimization Matrix
Do not use a "one size fits all" approach. Select your system based on the amine class.
Table 1: Ligand & Base Selection Guide
| Amine Class | Recommended Ligand | Catalyst Precursor | Base | Solvent | Rationale |
| Primary Alkyl | BrettPhos | Pd(OAc)₂ or G3-Precatalyst | NaOtBu | Toluene / Dioxane | BrettPhos prevents β-hydride elimination and promotes coupling of hindered primary amines. |
| Secondary Acyclic | RuPhos | Pd(OAc)₂ or G3-Precatalyst | NaOtBu | Toluene | RuPhos is the gold standard for secondary amines, facilitating difficult reductive elimination. |
| Secondary Cyclic | RuPhos or XPhos | Pd₂dba₃ | NaOtBu | Toluene | Cyclic amines are less sterically demanding; XPhos is a cost-effective alternative here. |
| Anilines | BrettPhos | Pd(OAc)₂ | Cs₂CO₃ | t-Amyl Alcohol | Weaker base prevents side reactions; polar solvent aids Cs₂CO₃ solubility. |
| Base-Sensitive | BrettPhos | G3-Precatalyst | K₃PO₄ or Cs₂CO₃ | Dioxane | Use if substrate contains esters, nitro, or nitriles. Requires higher temp (100°C+). |
Standardized Experimental Protocol
This protocol uses Buchwald G3 Precatalysts (e.g., RuPhos-Pd-G3). These are air-stable solids that generate the active monoligated Pd(0) species immediately upon heating, eliminating the induction period and variability of mixing Pd(OAc)₂ + Ligand.
Materials
-
Substrate: 2-Bromoanisole (1.0 equiv)
-
Amine: Morpholine (1.2 equiv) [Example Secondary Amine]
-
Catalyst: RuPhos-Pd-G3 (1–2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Solvent: Anhydrous Toluene (0.2 M concentration relative to bromide)
Step-by-Step Methodology
-
Preparation (Glovebox or Schlenk Line):
-
Into a dry reaction vial equipped with a magnetic stir bar, weigh RuPhos-Pd-G3 (1 mol%) and NaOtBu (1.4 equiv).
-
Note: If the amine is a solid, add it here.
-
-
Solvent Addition:
-
Seal the vial with a septum cap (PTFE/silicone).
-
Evacuate and backfill with Argon/Nitrogen (3 cycles) if not in a glovebox.
-
Add Anhydrous Toluene via syringe.
-
-
Substrate Addition:
-
Add the 2-Bromo aryl ether (1.0 equiv) and Amine (if liquid, 1.2 equiv) via microliter syringe through the septum.
-
Critical: Do not let the base sit in the solvent with the catalyst for long periods without the substrate; add substrates immediately after solvent.
-
-
Reaction:
-
Place the vial in a pre-heated heating block at 80–100°C .
-
Stir vigorously (1000 rpm). The heterogeneous base must be well-suspended.
-
Monitor by HPLC or GC-MS at 1 hour. Most reactions are complete within 2–4 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with Ethyl Acetate (EtOAc).
-
Filter through a small pad of Celite or Silica to remove Pd black and salts.
-
Concentrate in vacuo and purify via flash chromatography.
-
Workflow Decision Tree
Use this logic flow to determine the correct starting conditions for your specific 2-bromo aryl ether.
Caption: Logic flow for selecting ligand and base systems based on amine class and functional group tolerance.
Troubleshooting & Validated Insights
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Pd Black formation) | Switch to G3-Precatalyst to ensure efficient initiation. Increase ligand:Pd ratio to 2:1 if using separate Pd source. |
| Starting Material Remaining, No Pd Black | Rate Inhibition (Chelation) | The ortho-ether is chelating. Switch to a bulkier ligand (tBuBrettPhos or AdBrettPhos ) to force the cycle open. |
| Dehalogenation (Ar-H formed) | Common with primary amines. Switch to BrettPhos (specifically designed to suppress this). Lower temperature to 80°C. | |
| Ether Cleavage | Harsh Base/High Temp | 2-Methoxy groups can demethylate at high temps with strong nucleophiles. Switch to Cs₂CO₃ in t-Amyl Alcohol at 80°C. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiarylphosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science. Link
-
Maiti, D., et al. (2011).[2] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases."[2][3] Chemical Science. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
-
Bruno, N. C., et al. (2013). "Third Generation Buchwald Precatalysts." Chemical Science. Link
-
Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[2] Link
Sources
4-(2-Bromophenoxymethyl)piperidine as a fragment for library generation
Executive Summary: The "Escape from Flatland"
In modern Fragment-Based Drug Discovery (FBDD), the industry is shifting away from planar, sp²-rich heteroaromatics toward scaffolds with higher three-dimensionality (sp³ character). 4-(2-Bromophenoxymethyl)piperidine (CAS: 916889-48-0) represents a premier "privileged structure" for this transition.
This scaffold offers two distinct, orthogonal handles for diversification:
-
The Secondary Amine (Piperidine): A high-reactivity nucleophile for rapid library expansion via amide coupling, urea formation, or reductive amination.
-
The Aryl Bromide (Ortho-substituted): A sterically demanding electrophile for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
Crucially, the oxymethyl linker introduces a rotatable bond that disrupts planarity, allowing the piperidine ring to adopt a chair conformation while projecting the aryl headgroup into distinct hydrophobic pockets. This guide details the protocols for utilizing this fragment to generate high-quality, lead-like libraries.
Chemo-Physical Profile
Understanding the core properties is essential for predicting the solubility and "Rule of 5" compliance of the resulting library.
| Property | Value | Implication for Library Design |
| Formula | C₁₂H₁₆BrNO | Core scaffold (Free Base) |
| MW | ~270.17 Da | Leaves ~230 Da headroom for "Rule of 3/5" compliance. |
| ClogP | ~2.8 | Moderate lipophilicity; amenable to polar decoration. |
| H-Bond Donors | 1 (NH) | Handle for derivatization; loss of HBD upon capping. |
| H-Bond Acceptors | 2 (N, O) | Ether oxygen acts as a weak acceptor. |
| Topological Polar Surface Area | ~21 Ų | Excellent membrane permeability potential. |
| Rotatable Bonds | 3 | High flexibility allows induced-fit binding. |
Synthetic Accessibility & Logic
If this fragment is not purchased commercially, it is synthesized via two primary routes. Understanding these routes helps in troubleshooting impurities.
-
Route A (SNAr): Reaction of N-Boc-4-hydroxymethylpiperidine with 1-bromo-2-fluorobenzene using NaH in DMF. Note: This is the preferred industrial route due to cleaner workup.
-
Route B (Mitsunobu): Reaction of N-Boc-4-hydroxymethylpiperidine with 2-bromophenol (DIAD/PPh₃). Risk: Triphenylphosphine oxide removal can be difficult.
Library Generation Strategy (Divergent Synthesis)
The most robust workflow involves N-capping first , followed by C-C coupling .
-
Reasoning: Free amines can sequester Palladium catalysts, poisoning the Suzuki reaction. While modern catalysts tolerate amines, N-capping first simplifies purification and increases the success rate of the subsequent metal-catalyzed step.
Figure 1: Divergent synthesis workflow. The pathway prioritizes N-functionalization to eliminate catalyst poisoning risks in the subsequent cross-coupling step.
Detailed Experimental Protocols
Protocol A: High-Throughput Amide Coupling (N-Capping)
Objective: Functionalize the piperidine nitrogen.[1] Scale: 100 µmol per well (96-well plate format).
Reagents:
-
Scaffold: 4-(2-Bromophenoxymethyl)piperidine HCl (1.0 equiv).
-
Carboxylic Acids: Diverse set (1.2 equiv).
-
Coupling Agent: HATU (1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (Anhydrous).
Step-by-Step:
-
Stock Prep: Dissolve the scaffold HCl salt in DMF (0.2 M) containing 1.0 equiv of DIPEA to neutralize the salt.
-
Activation: In a separate plate, mix Carboxylic Acids (0.2 M in DMF) with HATU (0.2 M in DMF) and remaining DIPEA. Shake for 5 mins.
-
Addition: Transfer the activated acid mixture to the scaffold wells.
-
Incubation: Seal plate and shake at Room Temperature for 4 hours .
-
Expert Insight: Do not heat. Thermal stress can cause Boc-like degradation or epimerization of chiral acids.
-
-
Quench: Add 10% NaHCO₃ solution.
-
Isolation: Extract with EtOAc (x3). Evaporate solvent.
-
QC: Verify conversion via LC-MS. Expect >90% purity.
Protocol B: Suzuki-Miyaura Coupling on Ortho-Substituted Systems
Objective: Diversify the aryl bromide. Challenge: The ether linkage at the ortho position creates steric hindrance and potential coordination to the Pd center. Standard Pd(PPh₃)₄ often fails here. Solution: Use Buchwald G3 Precatalysts (e.g., XPhos Pd G3) or SPhos, which are designed for sterically demanding substrates.
Reagents:
-
Substrate: N-Functionalized Intermediate (from Protocol A) (1.0 equiv).
-
Boronic Acids: Aryl/Heteroaryl boronic acids (1.5 equiv).
-
Catalyst: XPhos Pd G3 (0.02 equiv / 2 mol%).
-
Base: K₃PO₄ (2.0 equiv, 1M aqueous solution).
-
Solvent: 1,4-Dioxane.
Step-by-Step:
-
Inert Atmosphere: Purge the reaction block/vials with Nitrogen or Argon. Oxygen is the enemy of low-loading catalytic cycles.
-
Dissolution: Dissolve the Substrate and Boronic Acids in 1,4-Dioxane (0.1 M).
-
Catalyst Addition: Add XPhos Pd G3 (solid or fresh stock solution).
-
Base Addition: Add the aqueous K₃PO₄.
-
Ratio: Solvent ratio should be roughly 4:1 (Organic:Aqueous) to ensure phase transfer without crashing out the catalyst.
-
-
Reaction: Heat at 80°C for 12-16 hours with vigorous stirring.
-
Expert Insight: The ortho-alkoxy group exerts a "twist" on the phenyl ring. If conversion is low, switch to SPhos Pd G3 , which is specifically optimized for ortho-ortho disubstituted biaryls.
-
-
Scavenging: Add SiliaMetS® Thiol or equivalent metal scavenger resin for 2 hours to remove Pd.
-
Filtration & Analysis: Filter, concentrate, and purify via Prep-HPLC.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amide Coupling) | HCl salt not neutralized. | Ensure 1.0 eq DIPEA is added to the scaffold before adding HATU. |
| Low Yield (Suzuki) | Steric hindrance of the ortho-ether. | Switch ligand to SPhos or RuPhos . Increase temp to 100°C. |
| Protodeboronation | Unstable boronic acids (e.g., 2-pyridyl). | Use Boronic Esters (Pinacol) or MIDA boronates. Switch base to KF. |
| Pd Black Precipitation | Oxidation of catalyst. | Degas solvents thoroughly. Ensure inert seal during heating. |
References
-
Jones, S. P., et al. (2022).[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[1] Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Foundational text for Protocol B).
-
Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates.[3] Journal of Medicinal Chemistry. (Context for Amide Coupling prevalence).
Sources
Application Note: Preparation of 4-(2-Bromophenoxymethyl)piperidine Hydrochloride
[1]
Abstract & Scope
This application note details the robust synthesis of 4-(2-Bromophenoxymethyl)piperidine HCl , a critical intermediate often utilized in the development of CNS-active agents (e.g., 5-HT receptor modulators, Sigma ligands). While direct literature precedents for this specific congener are sparse, this guide synthesizes field-proven protocols for constructing sterically demanding aryl-alkyl ethers.
We present two distinct synthetic pathways:
-
Method A (Mitsunobu Coupling): Ideal for rapid, small-scale discovery (100 mg – 5 g).
-
Method B (Nucleophilic Substitution via Mesylate): Recommended for gram-to-kilogram scale-up to avoid difficult phosphorus byproduct removal.
Retrosynthetic Analysis
The strategic disconnection focuses on the ether linkage. The stability of the piperidine ring allows for late-stage deprotection of the amine.
Figure 1: Retrosynthetic disconnection strategy focusing on the ether linkage.
Experimental Protocols
Method A: Mitsunobu Coupling (Discovery Scale)
Best for: Rapid synthesis where chromatography is acceptable.
Principle: The Mitsunobu reaction activates the primary alcohol of the piperidine using a phosphine and an azodicarboxylate, allowing the weak nucleophile (2-bromophenol) to displace the activated oxygen.
Reagents
| Reagent | Equiv. | Role |
| N-Boc-4-piperidinemethanol | 1.0 | Substrate (Alcohol) |
| 2-Bromophenol | 1.1 | Nucleophile |
| Triphenylphosphine (PPh3) | 1.2 | Activator |
| DIAD (Diisopropyl azodicarboxylate) | 1.2 | Oxidant |
| THF (Anhydrous) | 10 vol | Solvent |
Protocol
-
Setup: Flame-dry a round-bottom flask and cool under nitrogen. Add N-Boc-4-piperidinemethanol (1.0 eq), 2-Bromophenol (1.1 eq), and PPh3 (1.2 eq).
-
Solvation: Dissolve in anhydrous THF (0.2 M concentration relative to alcohol). Cool the solution to 0 °C using an ice bath.
-
Addition: Add DIAD (1.2 eq) dropwise over 15–20 minutes. Critical: Maintain temperature <5 °C to prevent side reactions. The solution will turn yellow/orange.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: The crude residue contains PPh3 oxide.
-
Trituration Method: Suspend residue in cold Et2O/Hexane (1:9); filter off the precipitated PPh3=O.
-
Chromatography: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) is usually required to isolate the pure N-Boc intermediate .
-
Method B: Alkylation via Mesylate (Scale-Up Route)
Best for: >5g scale, avoiding difficult chromatography.
Principle: Converting the alcohol to a mesylate (good leaving group) followed by SN2 displacement by the phenoxide.
Step 1: Mesylation
-
Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in DCM (10 vol).
-
Add Triethylamine (1.5 eq) and cool to 0 °C.
-
Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir 2h at 0 °C.
-
Wash with NaHCO3, brine, dry (MgSO4), and concentrate. Use the crude mesylate directly.
Step 2: Ether Formation (SN2)
-
Solvation: Dissolve 2-Bromophenol (1.1 eq) in DMF (5 vol).
-
Deprotonation: Add K2CO3 (2.0 eq) or Cs2CO3 (1.5 eq). Stir at RT for 30 min to form the phenoxide.
-
Coupling: Add the crude Mesylate (from Step 1) dissolved in minimal DMF.
-
Heating: Heat to 80 °C for 6–12 hours.
-
Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.
Step 3: Deprotection & Salt Formation (Final Step)
Applies to intermediates from both Method A and B.
Protocol
-
Dissolution: Dissolve the purified N-Boc-4-(2-bromophenoxymethyl)piperidine in 1,4-Dioxane (or EtOAc) (5 vol).
-
Acidification: Add 4M HCl in Dioxane (5–10 eq) dropwise at 0 °C.
-
Reaction: Warm to RT and stir for 2–4 hours. A white precipitate should form.
-
Isolation:
-
Dilute with Et2O (10 vol) to maximize precipitation.
-
Filter the solid under nitrogen (hygroscopic).
-
Wash the cake with Et2O.
-
-
Drying: Dry under high vacuum at 40 °C for 12 hours.
Process Workflow Diagram
Figure 2: Decision matrix and process flow for the synthesis of the target hydrochloride salt.
Analytical Validation
Since specific spectral data for this exact salt is not in public databases, the following are expected values based on structural analogs (e.g., 4-(2-fluorophenoxymethyl)piperidine).
-
Appearance: White to off-white crystalline solid.
-
1H NMR (400 MHz, DMSO-d6):
- 8.8–9.2 (br s, 2H, NH2+),
- 7.58 (dd, 1H, Ar-H),
- 7.35 (t, 1H, Ar-H),
- 7.10 (d, 1H, Ar-H),
- 6.90 (t, 1H, Ar-H),
- 3.95 (d, J=6.5 Hz, 2H, O-CH2),
- 3.25 (m, 2H, Pip-H),
- 2.90 (m, 2H, Pip-H),
- 2.05 (m, 1H, CH),
- 1.85 (m, 2H, Pip-H),
- 1.50 (m, 2H, Pip-H).
-
Mass Spectrometry (ESI+): Calculated for C12H16BrNO [M+H]+: 270.05/272.05. Found: 270.1/272.1.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Mitsunobu) | Steric hindrance of 2-Br-Phenol | Switch to Method B (Alkylation). The ortho-bromo group can retard the nucleophilic attack in Mitsunobu. |
| Sticky Solid (Salt) | Hygroscopic nature / Residual solvent | Triturate with anhydrous Et2O or Acetone . Dry in a vacuum oven with P2O5. |
| Impurity: Hydrazine | DIAD byproduct | Use polymer-bound PPh3 or wash organic layer with dilute NaOH (if intermediate is stable) to remove hydrazine byproducts. |
| Incomplete Deprotection | HCl concentration too low | Ensure excess HCl (5-10 eq). If using EtOAc, ensure gas is saturated. Dioxane is preferred for solubility. |
References
-
Mitsunobu Reaction Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
-
Alkylation of Phenols: Lawrence, S. A. "Amines: Synthesis, Properties and Applications." Cambridge University Press, 2004. (General reference for alkylation kinetics).
-
Piperidine Ether Synthesis (Analog): "Process for preparing 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine compounds." Patent WO2010056938A1.[1] Link
-
Mitsunobu vs Alkylation Comparison: Tsunoda, T., et al. "Mitsunobu Reaction vs. Alkylation." Tetrahedron Letters, 1993, 34(10), 1639-1642.
Technical Support Center: Synthesis of 4-(2-Bromophenoxymethyl)piperidine
Welcome to the technical support center for the synthesis of 4-(2-Bromophenoxymethyl)piperidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the underlying chemical principles, provide field-proven protocols, and offer solutions to specific challenges you may encounter.
Introduction: The Synthetic Challenge
The target molecule, 4-(2-Bromophenoxymethyl)piperidine, is an ether. The most reliable and widely used method for constructing such an aryl-alkyl ether is the Williamson ether synthesis.[1][2][3] This reaction involves a bimolecular nucleophilic substitution (SN2) between an alkoxide (or phenoxide) and an alkyl halide.[3][4] For this specific target, the logical disconnection involves the reaction between 2-bromophenoxide and an electrophilic 4-(methyl)piperidine derivative. This guide will focus on optimizing this pathway, with a critical emphasis on managing the reactivity of the piperidine nitrogen to prevent undesirable side reactions and maximize product yield.
Core Reaction Pathway & Mechanism
The optimal synthetic strategy involves three key stages: protecting the piperidine nitrogen, activating the hydroxymethyl group, performing the Williamson ether synthesis, and finally, deprotecting the piperidine.
Caption: General workflow for the synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic approach for 4-(2-Bromophenoxymethyl)piperidine?
The most effective method is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[5] The strategy involves reacting sodium 2-bromophenoxide (the nucleophile) with a 4-(methyl)piperidine derivative bearing a good leaving group (the electrophile). This pathway is preferred because the electrophilic carbon is primary, which minimizes the risk of competing elimination (E2) reactions that are common with secondary or tertiary halides.[3][4]
Q2: Is it necessary to protect the piperidine nitrogen?
Yes, absolutely. This is the most critical step for achieving a high yield and clean reaction profile. The secondary amine of the piperidine ring is a potent nucleophile and will compete with the 2-bromophenoxide. If left unprotected, it will react with your electrophile to form a quaternary ammonium salt, leading to a complex mixture of products and a significantly lower yield of the desired ether. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protection as it is stable under the basic conditions of the Williamson synthesis and can be easily removed under acidic conditions.
Q3: What is the best leaving group to use on the 4-(hydroxymethyl)piperidine moiety?
The hydroxyl group (-OH) of 4-(hydroxymethyl)piperidine is a very poor leaving group. It must be converted into a better one to facilitate the SN2 reaction. Common choices include:
-
Tosylates (-OTs): An excellent choice. They are highly reactive and readily displaced by nucleophiles. Prepared by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine.
-
Mesylates (-OMs): Similar in reactivity to tosylates.
-
Halides (-Cl, -Br): Can also be used but are sometimes more difficult to prepare from the alcohol without side reactions.
For reliability and high reactivity, converting the alcohol to a tosylate is the recommended approach.
Troubleshooting Guide: Improving Your Yield
This section addresses common problems encountered during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Scientific Explanation | Recommended Solution |
| Incomplete Deprotonation of 2-Bromophenol | The phenoxide is the active nucleophile. Phenols are acidic, but require a sufficiently strong base for complete deprotonation. Incomplete deprotonation results in a lower concentration of the nucleophile, slowing the reaction. | Use a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF or DMF.[6] NaH deprotonates the alcohol irreversibly, driving the equilibrium to the phenoxide. Ensure all reagents and solvents are anhydrous, as water will quench the NaH.[7] |
| Poor Leaving Group | The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A hydroxyl group (-OH) is a poor leaving group because its conjugate acid (H₂O) has a relatively high pKa. | Activate the hydroxyl group by converting it to a tosylate (-OTs) or mesylate (-OMs). These are excellent leaving groups because their corresponding conjugate acids are very strong acids, making them stable anions upon departure. |
| Incorrect Solvent Choice | The SN2 reaction is fastest in polar aprotic solvents. These solvents can solvate the counter-ion (e.g., Na⁺) but do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[8] | Use solvents such as DMF (N,N-Dimethylformamide) , DMSO (Dimethyl sulfoxide) , or THF (Tetrahydrofuran) .[7] Avoid protic solvents like ethanol or water, which can solvate the nucleophile and reduce its reactivity. |
| Insufficient Temperature or Reaction Time | SN2 reactions, while concerted, still require sufficient activation energy. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. | Gently heat the reaction mixture (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[8] |
Problem 2: Presence of Multiple Side Products in TLC/NMR
Caption: Competing reaction pathways in the synthesis.
| Possible Cause | Scientific Explanation | Recommended Solution |
| N-Alkylation of Piperidine | The secondary amine on an unprotected piperidine ring is a strong nucleophile. It will compete with the phenoxide for the electrophilic site on the 4-(tosyloxymethyl)piperidine, leading to self-condensation or polymerization. | Protect the piperidine nitrogen. Use Boc-anhydride (Boc₂O) to convert the secondary amine into a tert-butyl carbamate. This group is sterically bulky and electronically deactivating, rendering the nitrogen non-nucleophilic during the ether synthesis. It can be easily removed later with an acid like TFA or HCl in dioxane. |
| C-Alkylation of the Phenoxide | The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho/para positions of the aromatic ring.[1][2] While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities. | O-alkylation is typically favored in polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation, leaving a more reactive "free" phenoxide ion which preferentially attacks via the more electronegative oxygen atom. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Scientific explanation | Recommended Solution |
| Product Streaking on Silica Gel Column | The final product contains a basic piperidine nitrogen. This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing the product to streak or adhere irreversibly to the column. | 1. Neutralize the Silica: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide, to the eluent (e.g., 0.5-1%).[9] This deprotonates the silanol groups, preventing interaction with the basic product. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.[9] |
| Emulsion During Aqueous Workup | The product may act as a surfactant, stabilizing emulsions between the organic and aqueous layers during extraction, making separation difficult. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion.[8] |
Detailed Experimental Protocols
Protocol 1: N-Boc Protection of 4-(Hydroxymethyl)piperidine
-
Dissolve 4-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an aqueous workup: dilute with DCM, wash with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Protocol 2: Tosylation of N-Boc-4-(hydroxymethyl)piperidine
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous pyridine or DCM under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by slowly adding cold water.
-
Extract the product with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield tert-butyl 4-(((tosyl)oxy)methyl)piperidine-1-carboxylate.
Protocol 3: Williamson Ether Synthesis
-
To a flame-dried flask under an inert atmosphere, add anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and cool to 0 °C.
-
Slowly add a solution of 2-bromophenol (1.1 eq) in anhydrous DMF. Stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases.
-
Add a solution of N-Boc-4-(tosyloxymethyl)piperidine (1.0 eq) in anhydrous DMF.
-
Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase. Purify the crude product by flash column chromatography.
Protocol 4: N-Boc Deprotection
-
Dissolve the purified N-Boc protected ether (1.0 eq) in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until TLC indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated NaHCO₃) to obtain the free base, or precipitate the salt by adding diethyl ether.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]
-
MDPI. 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Reddit. Purification of THP protected compound : r/Chempros. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. francis-press.com [francis-press.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
solving solubility issues of 4-(2-Bromophenoxymethyl)piperidine HCl
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-(2-Bromophenoxymethyl)piperidine HCl. This guide, structured in a flexible question-and-answer format, is designed to provide practical, in-depth solutions to common challenges encountered during its use in experimental settings. As Senior Application Scientists, we combine established chemical principles with practical field experience to help you overcome solubility and stability hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving 4-(2-Bromophenoxymethyl)piperidine HCl. What are the recommended solvents?
A1: 4-(2-Bromophenoxymethyl)piperidine HCl is a hydrochloride salt of a secondary amine. The presence of the charged piperidinium ion makes it a polar molecule. Therefore, its solubility is highest in polar protic solvents. For many non-polar organic reactions, direct dissolution can be challenging.
From First Principles: The molecule's structure features a lipophilic bromophenyl ether portion and a polar piperidine hydrochloride group. This amphiphilic nature means its solubility is highly dependent on the solvent system. As a salt, it possesses significant crystal lattice energy that must be overcome by strong solvent-solute interactions.
Recommended Starting Solvents:
-
High Polarity (Good Solubility Expected): Water, Methanol (MeOH), Ethanol (EtOH). The parent compound, piperidine hydrochloride, is highly soluble in water and alcohol[1][2].
-
Polar Aprotic (Moderate to Good Solubility Expected): Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF). These are powerful solvents for a wide range of organic compounds[3][4].
-
Less Polar / Nonpolar (Poor Solubility Expected): Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Hexanes. Direct dissolution in these solvents is often difficult for amine HCl salts[5].
The following table provides an inferred solubility profile based on the physicochemical properties of similar piperidine salts.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High to Freely Soluble | The ionic nature of the hydrochloride salt favors strong hydrogen bonding and ion-dipole interactions with protic solvents. |
| Polar Aprotic | DMSO, DMF | Soluble to Highly Soluble | These solvents have high dielectric constants and can effectively solvate the charged piperidinium ion. |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Insoluble | Insufficient polarity to effectively overcome the crystal lattice energy of the salt. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Insoluble | Low polarity and inability to act as effective hydrogen bond donors. Often used as anti-solvents for precipitation[5]. |
| Hydrocarbons | Hexanes, Toluene | Insoluble | Nonpolar nature makes them very poor solvents for polar salts. |
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a biological assay. How can I prevent this?
A2: This is a classic solubility challenge known as "crashing out," which occurs when a compound that is soluble in a concentrated organic solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer).
Causality: The high concentration of the organic co-solvent keeps the compound in solution. Upon dilution, the solvent environment becomes predominantly aqueous, which cannot maintain the solubility of your lipophilic compound, leading to precipitation.
Troubleshooting Workflow:
Caption: Decision workflow for addressing precipitation upon dilution.
Strategies for Prevention:
-
Optimize Final Co-solvent Concentration: Ensure the final concentration of DMSO is as low as possible for the assay, ideally well below 1%. Test the tolerance of your biological system to slightly higher concentrations if needed.
-
Use an Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution. For example, dilute the DMSO stock 1:10 in ethanol or PEG 400, then further dilute this intermediate solution into your final aqueous buffer. Co-solvents like ethanol and polyethylene glycols (PEGs) are commonly used to improve the solubility of poorly water-soluble drugs[3][6][7].
-
Incorporate Solubilizing Excipients: For challenging compounds, consider pre-formulating with agents like cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their apparent aqueous solubility.
Q3: I need to use this compound in an organic reaction (e.g., a coupling reaction) in a solvent like DCM or THF, but it won't dissolve. What is the standard procedure?
A3: This is a very common scenario. The high polarity of the hydrochloride salt form is ideal for aqueous solubility but detrimental for solubility in less polar organic solvents. The solution is to convert the HCl salt back to its "free base" or "free amine" form. The free amine is neutral, significantly less polar, and thus much more soluble in solvents like DCM, THF, and ethyl acetate.
The Chemistry of Conversion: The protonated piperidinium chloride is in equilibrium with its uncharged (free amine) form. By adding a base, you shift the equilibrium to favor the free amine, which is then readily extracted into an organic solvent.
R₂NH₂⁺Cl⁻ (aq) + Base (aq) → R₂NH (organic) + Base-H⁺Cl⁻ (aq)
Experimental Protocol: Free Base Conversion
-
Dissolution: Dissolve the 4-(2-Bromophenoxymethyl)piperidine HCl in a minimal amount of water or a dilute aqueous solution.
-
Basification: Add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), dropwise while stirring. Continue adding the base until the aqueous solution is basic (pH > 8, check with pH paper). Using a mild base prevents potential side reactions that could occur with strong bases like NaOH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes). The uncharged free amine will preferentially move into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Verification: The resulting oil or solid is the free amine of your compound, which should now be readily soluble in your desired organic solvent for the subsequent reaction.
Caption: Workflow for converting the HCl salt to its free amine form.
Q4: How does pH affect the solubility of this compound in aqueous solutions?
A4: The pH of the aqueous medium has a profound impact on the solubility of 4-(2-Bromophenoxymethyl)piperidine HCl because it contains an ionizable piperidine nitrogen.
Mechanistic Explanation: The piperidine nitrogen has a pKa value estimated to be around 10-11 (the pKa of protonated piperidine is ~11.2).
-
At pH values significantly below the pKa (e.g., pH 1-7): The piperidine nitrogen will be predominantly protonated (R₂NH₂⁺). In this charged, salt form, the molecule is more polar and exhibits its highest aqueous solubility.
-
At pH values approaching and exceeding the pKa (e.g., pH > 9): The piperidine begins to deprotonate, forming the neutral free amine (R₂NH). This form is significantly less polar and much less soluble in water. At a sufficiently high pH, the free amine may precipitate out of the aqueous solution.
This relationship is a cornerstone of formulating amine-containing drugs and is described by the Henderson-Hasselbalch equation.
| pH Range | Dominant Species | Charge | Polarity | Expected Aqueous Solubility |
| Acidic (pH < 7) | Piperidinium (Protonated) | Positive (+) | High | High |
| Neutral (pH ~7.4) | Piperidinium (Protonated) | Positive (+) | High | High |
| Basic (pH > 10) | Piperidine (Free Amine) | Neutral (0) | Low | Low |
Q5: I am concerned about the stability of my compound during my experiments. Are there any known stability issues?
A5: While specific degradation studies on 4-(2-Bromophenoxymethyl)piperidine HCl are not widely published, we can infer potential liabilities based on its chemical structure. The primary concerns would be hydrolysis of the ether linkage and potential degradation of the piperidine ring under harsh conditions.
Forced Degradation Studies: To definitively assess stability, a forced degradation study is the standard approach. This involves subjecting the compound to stress conditions (e.g., strong acid, strong base, heat, oxidation, light) and analyzing the formation of degradants, typically by a stability-indicating HPLC method. Such studies are crucial for understanding degradation pathways.
Potential Degradation Pathways:
-
Acid/Base Hydrolysis: The ether linkage (-O-CH₂-) could be susceptible to cleavage under extreme acidic or basic conditions, especially at elevated temperatures, though ether bonds are generally quite stable.
-
Oxidative Degradation: The piperidine nitrogen could be susceptible to oxidation, potentially forming an N-oxide derivative, especially in the presence of oxidizing agents (e.g., H₂O₂).
-
Thermolysis: High temperatures could lead to decomposition. It is recommended to store the compound under controlled conditions as specified by the supplier.
-
Photostability: The bromophenyl ring is a chromophore that can absorb UV light. Prolonged exposure to intense light could potentially lead to photolytic degradation. Photostability testing is a key part of forced degradation studies.
Recommendation: If the stability in your specific experimental matrix is critical, performing a preliminary forced degradation study is highly recommended. For routine use, store the compound protected from light in a cool, dry place.
References
- Current time information in Toronto, CA. (n.d.). Google.
-
7 - Safety Data Sheet. (n.d.). Retrieved February 15, 2026, from [Link]
-
Help with 4-Bromopyridine HCl. (2024, October 4). Reddit. Retrieved February 15, 2026, from [Link]
-
4-[2-(4-Bromophenoxy)ethyl]piperidinehydrochloride. (n.d.). AHH Chemical. Retrieved February 15, 2026, from [Link]
-
4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Jouyban, A. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Retrieved February 15, 2026, from [Link]
-
Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved February 15, 2026, from [Link]
-
Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved February 15, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech. Retrieved February 15, 2026, from [Link]
-
Takács-Kovács, D., et al. (2022). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica Chemical Engineering. Retrieved February 15, 2026, from [Link]
-
Babu, P. S., et al. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Retrieved February 15, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. reddit.com [reddit.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. www1.chem.umn.edu [www1.chem.umn.edu]
- 5. 4-[2-(2-Methylphenoxy)ethyl]piperidine hydrochloride | C14H22ClNO | CID 56830145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. keyorganics.net [keyorganics.net]
- 7. 4-(4-Bromophenyl)piperidine hydrochloride | CAS 769944-79-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
Technical Support Center: Isolating Your Product from 4-Piperidinemethanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet challenging task of removing unreacted 4-piperidinemethanol from their reaction mixtures. As a highly polar, water-soluble, and basic starting material, 4-piperidinemethanol can present unique purification challenges. This document provides in-depth troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Understanding the Challenge: Physicochemical Properties of 4-Piperidinemethanol
A successful purification strategy begins with a thorough understanding of the physicochemical properties of the impurity you aim to remove. 4-Piperidinemethanol's characteristics are key to the difficulties encountered in its separation.
| Property | Value | Implication for Purification |
| Appearance | White to off-white crystalline solid or viscous liquid[1] | Can be a solid or liquid at room temperature, influencing handling. |
| Molecular Weight | 115.17 g/mol | Relatively low molecular weight. |
| Boiling Point | 118-120 °C at 10 mmHg[2] | High boiling point makes removal by simple evaporation difficult. |
| Melting Point | 55-59 °C[2] | Relatively low melting point. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol)[1][3] | High water solubility complicates standard extractive workups with aqueous solutions. |
| pKa (Predicted) | 14.94 ± 0.10[1] | The basic nature of the piperidine nitrogen allows for manipulation with acids. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered when trying to remove unreacted 4-piperidinemethanol, presented in a question-and-answer format.
FAQ 1: My standard aqueous workup isn't removing the 4-piperidinemethanol. Why is this happening and what should I do?
Answer:
This is a frequent challenge and it stems directly from the high water solubility of 4-piperidinemethanol[1][3]. During a typical extractive workup with an organic solvent and water or brine, a significant portion of the 4-piperidinemethanol will remain in the organic layer due to its polarity and its ability to partition between the two phases.
Troubleshooting Steps:
-
Acidic Wash (Acid-Base Extraction): The most effective strategy is to exploit the basicity of the piperidine nitrogen[4]. By washing your organic layer with a dilute aqueous acid, you can protonate the 4-piperidinemethanol, forming a water-soluble salt that will be efficiently extracted into the aqueous phase.
-
Causality: The protonated amine (an ammonium salt) is an ionic species and therefore exhibits significantly higher solubility in the aqueous layer compared to the neutral organic layer.
-
-
Increase the Number of Washes: If a single acidic wash is insufficient, performing multiple washes with fresh aqueous acid will improve the removal efficiency.
-
"Salting Out": In some cases, adding a saturated solution of a salt that does not have a common ion effect with your product (like sodium chloride) to the aqueous layer can decrease the solubility of organic compounds in the aqueous phase, potentially driving more of your desired product into the organic layer.
Experimental Protocol: Acid-Base Extraction to Remove 4-Piperidinemethanol
Objective: To selectively remove basic 4-piperidinemethanol from an organic reaction mixture containing a neutral or acidic product.
Materials:
-
Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
1M Hydrochloric Acid (HCl) solution.
-
Saturated sodium bicarbonate (NaHCO₃) solution (if your product is acidic and needs to be re-neutralized).
-
Saturated sodium chloride (brine) solution.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Separatory funnel.
Procedure:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The protonated 4-piperidinemethanol will be in the lower aqueous layer (if using a denser-than-water organic solvent like dichloromethane) or the upper aqueous layer (if using a less-dense-than-water organic solvent like ethyl acetate).
-
Aqueous Layer Removal: Drain and discard the aqueous layer.
-
Repeat (Optional): For stubborn separations, repeat the acidic wash with a fresh portion of 1M HCl.
-
Neutralization Wash (if necessary): If your desired product is sensitive to acid, wash the organic layer with a saturated NaHCO₃ solution to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated brine solution to remove the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain your purified product.
FAQ 2: I've tried an acidic wash, but I'm still seeing 4-piperidinemethanol in my product. What are my other options?
Answer:
If an acidic wash is not completely effective, or if your product is base-sensitive and you wish to avoid a basic workup to recover it, there are several other techniques you can employ.
Alternative Strategies:
-
Flash Column Chromatography: This is a powerful purification technique for separating compounds with different polarities[5]. Since 4-piperidinemethanol is highly polar, it will have a strong affinity for a polar stationary phase like silica gel.
-
Causality: The polar hydroxyl and secondary amine groups of 4-piperidinemethanol will form strong hydrogen bonds with the silanol groups on the surface of the silica gel, leading to high retention. Your less polar product should elute from the column first.
-
-
Recrystallization: If your desired product is a solid, recrystallization can be an excellent method for purification[6]. The goal is to find a solvent system in which your product has high solubility at an elevated temperature and low solubility at room temperature or below, while 4-piperidinemethanol remains soluble.
-
Causality: As the solution cools, the concentration of your product will exceed its solubility limit, causing it to crystallize out of the solution, leaving the more soluble 4-piperidinemethanol behind in the mother liquor.
-
-
Scavenger Resins: For a more targeted approach, you can use scavenger resins. These are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution[7][8].
-
Causality: Resins with acidic functional groups (e.g., sulfonic acid) or electrophilic groups (e.g., isocyanate) will covalently bind to the amine of 4-piperidinemethanol, allowing you to remove it by simple filtration.
-
Experimental Protocol: Flash Column Chromatography
Objective: To separate a less polar product from the highly polar 4-piperidinemethanol using silica gel chromatography.
Materials:
-
Crude reaction mixture.
-
Silica gel (for flash chromatography).
-
A suitable solvent system (e.g., a mixture of a non-polar solvent like hexanes or ethyl acetate and a polar solvent like methanol).
-
Triethylamine (optional, to reduce peak tailing of basic compounds).
-
Chromatography column, flasks for fraction collection.
-
Thin-Layer Chromatography (TLC) plates and developing chamber.
Procedure:
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. Your goal is to find a system where your product has an Rf value of approximately 0.2-0.4, while the 4-piperidinemethanol remains at the baseline (Rf ≈ 0). A good starting point for polar compounds is a mixture of dichloromethane and methanol, or ethyl acetate and methanol[5]. For basic products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape[4].
-
Column Packing: Pack a chromatography column with silica gel as a slurry in your chosen non-polar solvent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the elution solvent or a stronger solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting with your chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If your product and the 4-piperidinemethanol are close in polarity, you can use a gradient elution. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will elute your less polar product first, and then the more polar 4-piperidinemethanol will be washed off the column.
-
Product Isolation: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Experimental Protocol: Purification using a Scavenger Resin
Objective: To selectively remove 4-piperidinemethanol from a reaction mixture using a functionalized resin.
Materials:
-
Crude reaction mixture dissolved in a suitable solvent (e.g., dichloromethane, THF).
-
An appropriate scavenger resin (e.g., a sulfonic acid-functionalized resin for scavenging amines).
-
Reaction flask with a stirrer.
-
Filtration apparatus.
Procedure:
-
Resin Selection: Choose a scavenger resin that will react with the secondary amine of 4-piperidinemethanol. Sulfonic acid-functionalized resins are a good choice as they will form a non-covalent salt with the basic amine. Isocyanate-functionalized resins will form a covalent urea linkage.
-
Reaction: Dissolve your crude reaction mixture in a suitable solvent in a flask. Add the scavenger resin (typically 2-4 equivalents relative to the excess 4-piperidinemethanol).
-
Stirring: Stir the mixture at room temperature for a few hours to overnight to ensure complete scavenging. The reaction progress can be monitored by TLC.
-
Filtration: Once the 4-piperidinemethanol is no longer detectable in the solution by TLC, filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield your purified product.
Visualizing the Logic: A Troubleshooting Flowchart
Caption: A decision-making workflow for removing unreacted 4-piperidinemethanol.
At a Glance: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Acid-Base Extraction | Converts the basic amine into a water-soluble salt. | Fast, inexpensive, and scalable. | Requires the product to be stable to acidic conditions. May not be 100% effective in a single wash. | Initial bulk removal of 4-piperidinemethanol. |
| Flash Chromatography | Separation based on differential polarity. | Highly effective for a wide range of products. Can provide very high purity. | Can be time-consuming and requires significant solvent usage. | When the product and 4-piperidinemethanol have a significant difference in polarity. |
| Recrystallization | Differential solubility of the product and impurity in a given solvent system. | Can yield very pure crystalline products. Relatively inexpensive. | Only applicable to solid products. Finding a suitable solvent can be challenging. | Purifying solid products from soluble impurities like 4-piperidinemethanol. |
| Scavenger Resins | Covalent or non-covalent capture of the amine impurity. | Highly selective and easy to perform (simple filtration to remove the resin). | Resins can be expensive. May require longer reaction times. | Removing trace amounts of 4-piperidinemethanol or when other methods fail. |
References
-
Biotage. Successful flash chromatography. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
-
University of Rochester. Flash Column Chromatography. [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Chem LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Homi Bhabha Centre for Science Education. Recrystallization. [Link]
-
Amerigo Scientific. Scavenger Resins. [Link]
-
Supra Sciences. Solid-Supported Scavengers. [Link]
-
ResearchGate. Covalent Scavengers for Primary and Secondary Amines. [Link]
-
University of Rochester. Workup for Polar and Water-Soluble Solvents. [Link]
-
PrepChem.com. Synthesis of α,α-Diphenyl-4-piperidinemethanol. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
PMC. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? [Link]
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
-
PMC. Trichloroacetic acid fueled practical amine purifications. [Link]
-
University of Rochester. Workup: Amines. [Link]
-
Canftech. Organic Scavenger Resin: A Versatile Solution for Molecule Purification. [Link]
-
Biotage. Metal Scavenger User Guide. [Link]
-
Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Chem LibreTexts. 4.7: Reaction Work-Ups. [Link]
-
University of Rochester. How To Run A Reaction: The Workup. [Link]
-
Organic Process Research & Development. Technical Notes - Removal of Reaction Solvent by Extractive Workup. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. MedChem Tips and Tricks. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 4-Piperidinemethanol synthesis - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. canftech.com [canftech.com]
Technical Support Center: Troubleshooting Low Conversion in N-Substitution Reactions
Welcome to the Technical Support Center for N-Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of amines. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental design and troubleshooting efforts.
Introduction: The Nuances of N-Substitution
N-substitution reactions, particularly the N-alkylation of amines with alkyl halides, are fundamental transformations in organic synthesis. However, their deceptive simplicity often masks a range of potential pitfalls that can lead to frustratingly low yields and complex product mixtures. The core of the issue often lies in the reactivity of the amine product itself; the newly formed secondary or tertiary amine can be more nucleophilic than the starting primary or secondary amine, leading to a cascade of over-alkylation events.[1][2] This guide will dissect the key variables at play and provide a logical framework for diagnosing and resolving poor reaction outcomes.
Initial Troubleshooting Workflow
When faced with a low conversion rate, a systematic approach is crucial. The following flowchart provides a structured path for identifying the root cause of the problem.
Caption: A general workflow for troubleshooting low conversion in N-substitution reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My primary amine is not reacting with the alkyl halide, or the conversion is very low. What should I check first?
A1: Low reactivity at the initial stage often points to fundamental issues with your reagents or reaction setup.
-
Reagent Quality: Ensure your amine and alkyl halide are pure and free of contaminants.[3] Water is a common culprit that can deactivate reagents, especially if you are using strong bases like sodium hydride.[4] Verify the integrity of your starting materials via techniques like NMR or GC-MS.
-
Leaving Group Ability: The success of an SN2 reaction is highly dependent on the leaving group.[5][6] The reactivity trend for common halide leaving groups is I > Br > Cl > F.[6] If you are using an alkyl chloride, consider switching to the bromide or iodide analogue. Alternatively, you can convert an alcohol to a better leaving group, such as a tosylate (OTs) or mesylate (OMs).[6]
-
Base Selection: A base is often required to neutralize the acid generated during the reaction.[7] For simple alkylations, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.[7][8] If your amine is not very nucleophilic, a stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) might be necessary.[7] For particularly unreactive systems, stronger bases like sodium hydride (NaH) may be employed, but be mindful of their reactivity and handling requirements.[7] The pKa of the base's conjugate acid should be significantly higher than that of the protonated amine starting material.[9]
-
Solvent Choice: Polar aprotic solvents are generally the best choice for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[5][10] Good options include acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[7][11]
Q2: I'm seeing multiple spots on my TLC, and my mass spec indicates products with higher molecular weights than expected. What is happening?
A2: This is a classic case of over-alkylation.[12] The mono-alkylated amine product is often more nucleophilic than the starting amine, leading to a second, third, or even fourth alkylation event, resulting in a mixture of secondary, tertiary, and quaternary ammonium salts.[1][2][13]
Strategies to Mitigate Over-Alkylation:
-
Stoichiometry Control: The most straightforward approach is to use a large excess of the starting amine relative to the alkylating agent.[13][14] This increases the probability that the alkyl halide will encounter a molecule of the starting amine rather than the product amine.
-
Alternative Synthetic Routes: For clean mono-alkylation, consider alternative methods such as reductive amination.[1] This two-step, one-pot procedure involves the formation of an imine or enamine followed by reduction and generally provides better selectivity.
-
Catalytic Methods: Modern catalytic approaches, such as "borrowing hydrogen" or "hydrogen autotransfer" reactions using alcohols as alkylating agents, can offer high selectivity for mono-alkylation.[15][16][17] These methods often employ ruthenium or iridium catalysts.[7]
Caption: The over-alkylation cascade in N-substitution reactions.
Q3: My reaction is sluggish, and even after prolonged heating, the starting material is not fully consumed. How can I drive the reaction to completion?
A3: A stalled reaction suggests that the activation energy is not being overcome or that an equilibrium has been reached.
-
Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[7] Gradually increase the temperature and monitor the reaction progress by TLC, GC, or LC-MS.[10] Be aware that higher temperatures can also promote side reactions like elimination.[10]
-
Increase Concentration: Le Chatelier's principle dictates that increasing the concentration of reactants can shift the equilibrium towards the products. However, be cautious as higher concentrations can also lead to an increase in bimolecular side reactions.
-
Catalytic Iodide: If you are using an alkyl bromide or chloride, adding a catalytic amount of sodium or potassium iodide can accelerate the reaction. The iodide undergoes a Finkelstein reaction with the alkyl halide to generate the more reactive alkyl iodide in situ.[11]
-
Microwave Chemistry: Microwave reactors can significantly accelerate reactions by rapidly and efficiently heating the reaction mixture, often leading to higher yields and shorter reaction times.[11]
Q4: I am observing a significant amount of an alkene byproduct. How can I favor substitution over elimination?
A4: The competition between substitution (SN2) and elimination (E2) is a common challenge, particularly with secondary and tertiary alkyl halides.[10]
-
Substrate Structure: Elimination is more likely with sterically hindered substrates.[6][18] If possible, use a less hindered electrophile.
-
Base Choice: Bulky, non-nucleophilic bases favor elimination. If you are using a strong, hindered base and observing elimination, consider switching to a weaker, less hindered base like potassium carbonate.
-
Temperature: Elimination reactions are generally favored at higher temperatures.[10] Running the reaction at a lower temperature can often minimize the E2 byproduct.
| Condition | Favors SN2 | Favors E2 | Rationale |
| Substrate | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Steric hindrance prevents nucleophilic attack at the carbon center, favoring proton abstraction.[5][18] |
| Base | Weakly basic, good nucleophile | Strong, sterically hindered base | Strong, bulky bases are poor nucleophiles and efficient proton abstractors. |
| Temperature | Lower temperatures | Higher temperatures | Elimination has a higher activation energy and is entropically favored.[10] |
Q5: After work-up, my yield is much lower than what my initial reaction monitoring (TLC/LC-MS) suggested. Where could my product have gone?
A5: Significant product loss during work-up and purification is a frequent issue.
-
Aqueous Solubility: Amines, especially those with lower molecular weights and the ability to form hydrogen bonds, can have appreciable solubility in the aqueous phase.[19] The protonated amine salt formed during an acidic wash is particularly water-soluble. To recover your product, basify the aqueous layer with a base like NaOH or NaHCO₃ to pH > 10 and re-extract with an organic solvent.
-
Emulsion Formation: Amines can act as surfactants, leading to the formation of stable emulsions during aqueous extraction, making phase separation difficult. Breaking an emulsion can be attempted by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.
-
Volatility: Low molecular weight amines can be volatile.[3][19] Be cautious during solvent removal under reduced pressure (rotary evaporation). Use a cold trap and avoid excessive heating of the water bath.[3]
-
Adsorption on Silica Gel: Amines are basic and can strongly adsorb to acidic silica gel during column chromatography, leading to tailing and poor recovery. To mitigate this, the silica gel can be pre-treated with a small amount of triethylamine in the eluent.[20]
Experimental Protocols
General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[20] For amines, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve spot shape.[20]
-
Using a capillary tube, spot the starting material(s) and a co-spot (starting material and reaction mixture in the same lane) on the baseline of a silica gel TLC plate.
-
Place the plate in the chamber and allow the solvent to elute up the plate.
-
Visualize the plate under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate or ninhydrin for primary amines).
-
The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.
Standard Aqueous Work-up Procedure for N-Alkylation Reactions
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[10][21]
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[22]
-
Wash the combined organic layers with water and then with brine to remove residual water and inorganic salts.[22]
-
Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3][22]
Conclusion
Successfully troubleshooting N-substitution reactions requires a blend of systematic investigation and a solid understanding of the underlying chemical principles. By carefully considering the factors outlined in this guide—from reagent quality and reaction conditions to potential side reactions and work-up procedures—you can effectively diagnose and resolve issues of low conversion. Remember that each reaction is unique, and optimization is often an iterative process.
References
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. [Link]
-
Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). Chemistry Student. [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2023). RSC Chemical Science. [Link]
-
Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes. Doc Brown's Chemistry. [Link]
-
Amines. N Goalby chemrevise.org. [Link]
-
Effect of the Leaving Group in N-Heterocyclic Carbene-Catalyzed Nucleophilic Aromatic Substitution Reactions. (2020, December 15). Bulletin of the Chemical Society of Japan. [Link]
-
Avoiding Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Steric hindrance. Taylor & Francis. [Link]
-
How To: Improve Yield. University of Rochester Department of Chemistry. [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide. [Link]
-
Why does leaving group leave in substitution reaction? Quora. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. [Link]
-
Steric Hindrance (Is Like A Fat Goalie). (2011, July 18). Master Organic Chemistry. [Link]
-
Steric Hindrance as a Factor in the Alkylation of Ambident Anions: The Alkylation of Potassium 2,6-Di-t-butylphenoxide. (1960). Journal of the American Chemical Society. [Link]
-
Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. (2023). Nature Catalysis. [Link]
-
A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]
-
Primary and secondary amines. CIE A-Level Chemistry. [Link]
-
Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts. [Link]
-
Amine Reactivity. Michigan State University Department of Chemistry. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
-
Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. (2018). ACS Omega. [Link]
-
How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UVicSpace. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Wisconsin-Madison Department of Chemistry. [Link]
-
Aqueous Workup. University of York Department of Chemistry. [Link]
-
Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. [Link]
-
Optimization of the reaction conditions: effect of solvent and base. ResearchGate. [Link]
-
Alkylation of Amines. (2022, April 6). YouTube. [Link]
-
Optimization of the reaction conditions by using different solvents. ResearchGate. [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. (2016). Nature Communications. [Link]
-
Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. (2010). Angewandte Chemie International Edition. [Link]
-
Monitoring Reactions by TLC. Washington State University. [Link]
-
Analytical Methods. UNEP. [Link]
-
Versatile Monitoring Tools in Parallel Solid-Phase Synthesis. CHIMIA. [Link]
-
Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. (2016). Analyst. [Link]
-
New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. [Link]
-
Hydrogenation troubleshooting. (2023, February 17). Reddit. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. purechemistry.org [purechemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 13. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 14. chemistrystudent.com [chemistrystudent.com]
- 15. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. How To [chem.rochester.edu]
- 20. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 21. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Understanding C13 NMR Chemical Shifts for 2-Bromophenoxy Carbons
For researchers and professionals in drug development and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, stands as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparison and analysis of the C13 NMR chemical shifts for the carbon atoms of the 2-bromophenoxy moiety, a common structural motif in various chemical entities.
The Significance of C13 NMR in Structural Elucidation
C13 NMR spectroscopy provides a distinct signal for each non-equivalent carbon atom in a molecule, offering a direct window into the molecular skeleton. The chemical shift (δ), reported in parts per million (ppm), of each carbon signal is highly sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, making it a powerful tool for identifying functional groups and determining the overall structure of a compound.
Comparing Experimental Data with Theoretical Predictions
For this guide, theoretical C13 NMR chemical shifts for 2-bromophenoxy were predicted using online NMR prediction tools that employ machine learning algorithms and extensive databases of known spectra.
Table 1: Comparison of Experimental 13C NMR Chemical Shifts for 2-Bromophenol and Predicted Shifts for 2-Bromophenoxy
| Carbon Atom | Experimental (2-Bromophenol in CDCl3) (ppm)[1][2] | Predicted (2-Bromophenoxy in CDCl3) (ppm) |
| C1 (-O) | ~152.0 | ~155.0 |
| C2 (-Br) | ~110.0 | ~112.5 |
| C3 | ~133.0 | ~132.8 |
| C4 | ~122.0 | ~124.5 |
| C5 | ~129.0 | ~129.7 |
| C6 | ~116.0 | ~118.2 |
Note: Experimental values for 2-bromophenol are approximate and can vary slightly depending on the solvent and concentration. Predicted values are generated from online prediction tools and may differ between various algorithms.
Deconstructing the Chemical Shifts: An Analysis of Substituent Effects
The observed and predicted chemical shifts for the 2-bromophenoxy carbons can be rationalized by considering the electronic effects of the hydroxyl/ether and bromo substituents. These effects are primarily a combination of induction and resonance. To quantify these effects, we can refer to substituent chemical shift (SCS) increments, which are empirically determined values that describe the change in chemical shift of a benzene ring carbon upon substitution.
Table 2: Substituent Chemical Shift (SCS) Increments for Common Substituents on a Benzene Ring (in ppm)
| Substituent | ipso (C1) | ortho (C2/C6) | meta (C3/C5) | para (C4) |
| -OH | +26.6 | -12.7 | +1.4 | -7.3 |
| -OCH3 | +31.4 | -14.4 | +1.0 | -7.7 |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
Data compiled from various sources and represents typical values.
The Role of the Phenoxy Group
The oxygen atom of the phenoxy group is highly electronegative, leading to a strong deshielding effect on the directly attached carbon (C1), resulting in its downfield chemical shift (around 152-155 ppm)[3]. Conversely, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the aromatic ring, particularly at the ortho and para positions (C2, C4, and C6). This resonance effect leads to an upfield (shielding) shift for these carbons compared to unsubstituted benzene (δ ≈ 128.5 ppm)[4][5].
The Influence of the Bromine Atom
The bromine atom exerts two primary influences on the C13 NMR spectrum: an inductive effect and the "heavy atom effect."
-
Inductive Effect: As an electronegative halogen, bromine withdraws electron density from the attached carbon (C2), which would be expected to cause a downfield shift.
-
Heavy Atom Effect: Contrary to the expected inductive deshielding, the carbon directly attached to bromine (the ipso-carbon) experiences a significant upfield shift. This is known as the "heavy atom effect"[6]. The large electron cloud of the bromine atom induces a local magnetic field that opposes the applied magnetic field, leading to increased shielding of the ipso-carbon nucleus[6]. This effect is responsible for the relatively upfield chemical shift of C2 (around 110-112 ppm).
The interplay of these electronic effects from both the phenoxy and bromo groups results in the distinct pattern of chemical shifts observed for the 2-bromophenoxy moiety.
A Practical Guide to Acquiring C13 NMR Spectra
Obtaining high-quality C13 NMR data is crucial for accurate structural analysis. The following is a standardized protocol for the preparation and acquisition of a C13 NMR spectrum for a sample such as a derivative containing the 2-bromophenoxy group.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 50-100 mg of the solid sample. Due to the low natural abundance of C13, a higher concentration is generally required compared to 1H NMR[7].
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set up a standard proton-decoupled C13 NMR experiment. Proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Key acquisition parameters to consider:
-
Pulse Angle: A 30-45° pulse is often used to allow for a shorter relaxation delay.
-
Spectral Width: Typically set to 0-220 ppm to encompass the full range of carbon chemical shifts.
-
Acquisition Time: Usually around 1-2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is common for routine spectra.
-
Number of Scans: This will depend on the sample concentration and can range from several hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum to ensure accurate peak integration and chemical shift determination.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
-
Workflow for C13 NMR Data Acquisition and Analysis
Caption: Workflow for C13 NMR data acquisition and analysis.
The Interplay of Theory and Experiment
The accurate assignment of C13 NMR spectra relies on a synergistic approach that combines experimental data with theoretical predictions and a solid understanding of substituent effects.
Caption: Logical relationship between data and analysis.
Conclusion
This guide has provided a comprehensive overview of the C13 NMR chemical shifts for the 2-bromophenoxy carbon atoms. By comparing experimental data from a close analog with theoretical predictions, and grounding the analysis in the fundamental principles of substituent effects, researchers can confidently assign the carbon signals of this important structural motif. The detailed experimental protocol further equips scientists with the practical knowledge to acquire high-quality C13 NMR data, ensuring the integrity and accuracy of their structural characterizations.
References
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved February 15, 2026, from [Link]
- Facelli, J. C., & Grant, D. M. (1993). Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole. Journal of the American Chemical Society, 115(13), 5464-5470.
-
University of Calgary. (n.d.). C NMR Spectroscopy. Retrieved February 15, 2026, from [Link]
- Spiesecke, H., & Schneider, W. G. (2021). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv.
- Lowers, R., & Reed, D. (2021). 13C Chemical Shift Concentration Dependence of Phenol, Anisole, and Their Sulfur Analogs as a Probe into Anomalous Reactivity in Electrophilic Aromatic Substitution Reactions.
-
University of York. (n.d.). Experimental details for Scheme 2. Retrieved February 15, 2026, from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
PubChem. (n.d.). 2-Bromophenol. Retrieved February 15, 2026, from [Link]
-
JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved February 15, 2026, from [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR spectra of phenol oxidation. Retrieved February 15, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). anisole (Predicted Chemical Shifts). Retrieved February 15, 2026, from [Link]
Sources
- 1. 2-Bromophenol(95-56-7) 13C NMR [m.chemicalbook.com]
- 2. 2-Bromophenol | C6H5BrO | CID 7244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to the LC-MS Fragmentation Pattern of 4-(2-Bromophenoxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the comprehensive structural elucidation of novel chemical entities is paramount. 4-(2-Bromophenoxymethyl)piperidine, a compound featuring a piperidine ring linked to a brominated aromatic moiety via a methylene ether bridge, represents a class of structures with significant potential in medicinal chemistry. Understanding its behavior under analytical conditions is crucial for its identification, characterization, and quality control. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-(2-Bromophenoxymethyl)piperidine, offering a robust framework for its analysis. We will explore the predicted fragmentation pathways under electrospray ionization (ESI) and compare the utility of this technique with alternative analytical methodologies.
Predicted ESI-MS/MS Fragmentation Pathway
Under positive mode electrospray ionization, 4-(2-Bromophenoxymethyl)piperidine is expected to readily form a protonated molecular ion [M+H]⁺ due to the basicity of the piperidine nitrogen. Subsequent collision-induced dissociation (CID) in the mass spectrometer will induce fragmentation at predictable sites within the molecule. The fragmentation cascade is dictated by the relative bond strengths and the stability of the resulting fragment ions.
The key fragmentation pathways are hypothesized to be:
-
Cleavage of the C-O Ether Bond: The bond between the piperidine methylene group and the ether oxygen is a likely point of initial fragmentation. This would result in two primary fragment ions: the 2-bromophenoxymethyl radical and a piperidinemethyl cation.
-
α-Cleavage of the Piperidine Ring: A characteristic fragmentation of piperidine-containing compounds is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1] This leads to the formation of a stable, resonance-stabilized iminium ion.
-
Loss of the Bromine Atom: The bromo-substituent on the phenyl ring can be lost as a bromine radical, which is a common fragmentation pathway for halogenated aromatic compounds.[2]
-
Ring Opening of the Piperidine Moiety: The piperidine ring itself can undergo fission, leading to a variety of smaller acyclic fragment ions.[1]
The presence of bromine provides a distinct isotopic signature, with the ⁷⁹Br and ⁸¹Br isotopes in a roughly 1:1 ratio.[3] This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments, which is a powerful diagnostic tool for confirming the identity of these ions.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of 4-(2-Bromophenoxymethyl)piperidine using a standard LC-MS/MS system.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-(2-Bromophenoxymethyl)piperidine in methanol.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Scan Mode: Full Scan (MS1) from m/z 100-500 to determine the precursor ion, followed by Product Ion Scan (MS2) of the selected precursor.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Visualizing the Fragmentation
The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathway of protonated 4-(2-Bromophenoxymethyl)piperidine.
Caption: Predicted fragmentation of 4-(2-Bromophenoxymethyl)piperidine.
Comparative Analysis of Analytical Techniques
While LC-MS/MS is a powerful tool for the analysis of 4-(2-Bromophenoxymethyl)piperidine, a comprehensive structural elucidation often benefits from the integration of multiple analytical techniques.
| Technique | Strengths for this Analyte | Limitations for this Analyte |
| LC-MS/MS | High sensitivity and selectivity; provides molecular weight and fragmentation information for structural confirmation.[4] The bromine isotope pattern is a strong diagnostic feature. | Does not provide detailed information on the connectivity of atoms or stereochemistry. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural information, including the connectivity of atoms and stereochemistry.[5] | Lower sensitivity compared to MS; requires a larger amount of pure sample.[6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High chromatographic resolution for volatile compounds. | The analyte may require derivatization to increase its volatility.[7] |
| Infrared (IR) Spectroscopy | Provides information about the functional groups present in the molecule. | Does not provide detailed information on the overall molecular structure. |
LC-MS/MS excels in providing rapid confirmation of the molecular weight and key structural motifs through fragmentation analysis, making it ideal for high-throughput screening and quality control applications. However, for the de novo structural elucidation of an unknown compound or for determining stereochemistry, NMR spectroscopy is indispensable.[8] The combination of LC-MS and NMR provides a highly synergistic approach to the complete characterization of novel molecules.[5]
Conclusion
The predictable fragmentation pattern of 4-(2-Bromophenoxymethyl)piperidine under ESI-MS/MS conditions, characterized by cleavage of the ether linkage, α-cleavage of the piperidine ring, and the distinct bromine isotopic signature, provides a robust method for its identification and characterization. This guide has outlined a foundational experimental protocol and a theoretical framework for interpreting the resulting mass spectra. By understanding these fragmentation pathways and comparing the capabilities of LC-MS/MS with other analytical techniques, researchers can confidently approach the structural elucidation of this and related compounds, accelerating the pace of drug discovery and development.
References
- BenchChem. (2025).
- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 785-793.
- Edison, A. S., et al. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 39(1-2), 35-54.
- Jing, L., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 653-661.
- Pauli, G. F., et al. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass Spectrometry Reviews, 39(1-2), 35-54.
- Xia, Y. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256.
- Shockcor, J. P. (2003). Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 541-550.
- BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns: 1-Bromo-4-ethoxy-2,2-dimethylbutane and a Structural Analog. BenchChem.
- Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278.
- Xia, Y. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 31(4), 250-256.
-
EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. EMBL-EBI. Retrieved February 12, 2024, from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- BenchChem. (2025).
- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry, 54(9), 785-793.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. alternative-therapies.com [alternative-therapies.com]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Standards for 4-(2-Bromophenoxymethyl)piperidine
In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-(2-Bromophenoxymethyl)piperidine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the determination of its purity, offering insights into method selection, the critical role of reference standards, and the identification of potential impurities.
The Imperative of Purity for 4-(2-Bromophenoxymethyl)piperidine
The piperidine moiety is a prevalent scaffold in a multitude of pharmaceuticals.[1][2][3] The presence of impurities in a starting material like 4-(2-Bromophenoxymethyl)piperidine can lead to the formation of unwanted side products in subsequent synthetic steps, potentially impacting the final API's safety, stability, and therapeutic effect. Therefore, robust and validated analytical methods for purity assessment are paramount.[4]
Comparative Analysis of HPLC Methodologies
Reversed-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of piperidine derivatives.[5] The choice between an isocratic and a gradient elution method often depends on the complexity of the sample and the desired analytical outcome. Below, we compare two distinct RP-HPLC methods for the purity profiling of 4-(2-Bromophenoxymethyl)piperidine.
Method A: Isocratic RP-HPLC for Routine Quality Control
This method is designed for rapid and routine analysis where the primary goal is to quantify the main component and known, well-separated impurities.
Experimental Protocol:
-
Column: A C18 stationary phase is recommended for its hydrophobicity and wide applicability.[6] A common choice would be a Waters Symmetry C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A pre-mixed solution of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase. TFA acts as an ion-pairing agent to improve peak shape for basic compounds like piperidines.
-
Flow Rate: A standard flow rate of 1.0 mL/min is employed.
-
Detection: UV detection at a wavelength where the bromophenyl group has significant absorbance, typically around 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C for better reproducibility.
-
Sample Preparation: Accurately weigh and dissolve the 4-(2-Bromophenoxymethyl)piperidine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: Gradient RP-HPLC for Comprehensive Impurity Profiling
This method is ideal for separating a wider range of impurities with varying polarities, which might co-elute in an isocratic run. This is crucial during method development, validation, and for analyzing samples from new synthetic routes.
Experimental Protocol:
-
Column: A high-resolution C18 column, such as an Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm), is suitable.
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Same as Method A.
Performance Comparison
| Parameter | Method A (Isocratic) | Method B (Gradient) | Rationale |
| Retention Time of Main Peak | ~ 5.2 min | ~ 12.8 min | Gradient elution allows for stronger retention and better separation of the main peak from early eluting impurities. |
| Resolution of Critical Pairs | May be < 1.5 for closely related impurities | Generally > 2.0 | The gradient profile effectively separates compounds with different polarities, leading to improved resolution. |
| Analysis Run Time | ~ 10 min | ~ 30 min | The gradient method requires a longer run time to execute the gradient and for column re-equilibration. |
| Sensitivity (LOD/LOQ) | Typically sufficient for routine QC | May offer slightly better LOQ for late-eluting impurities due to sharper peaks. | Peak focusing during the gradient can enhance the signal-to-noise ratio for certain impurities.[7] |
| Application | Routine quality control, high-throughput screening | Impurity profiling, method development, stability studies | The choice of method depends on the analytical objective. |
The Central Role of Reference Standards
The accuracy of any purity determination by HPLC is fundamentally dependent on the quality of the reference standard used.[8][9][10] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for identification and quantification.[8][11]
Types of Reference Standards
-
Primary Reference Standard: A substance of the highest purity, often obtained from official sources like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).[9] When an official standard is not available, a primary standard can be established through extensive characterization.
-
Working/Secondary Standard: A standard prepared in-house and qualified against a primary reference standard.[8][9] This is used for routine laboratory analyses.
Comparison of Commercially Available Standards for 4-(2-Bromophenoxymethyl)piperidine
| Supplier | Product Number | Certified Purity | Format | Storage Conditions |
| Sigma-Aldrich | e.g., SML2468 | ≥98% (HPLC) | Solid | 2-8°C |
| MolCore | MC638024 | NLT 98% | Solid | Room Temperature |
| Santa Cruz Biotechnology | sc-212437 | ≥98% | Solid | Room Temperature |
Note: Product numbers are illustrative and may not correspond to the exact compound. Purity levels are based on typical specifications for similar research chemicals.[12][13][14]
Analytical Workflow for HPLC Purity Determination
The following diagram illustrates a comprehensive workflow for the HPLC purity assessment of 4-(2-Bromophenoxymethyl)piperidine.
Caption: HPLC Purity Analysis Workflow
Potential Impurities in 4-(2-Bromophenoxymethyl)piperidine
Understanding the synthetic route is crucial for identifying potential process-related impurities. A common synthesis involves the reaction of 2-bromophenol with a protected 4-hydroxypiperidine followed by deprotection, or the reaction of piperidine with 1-bromo-2-(bromomethyl)benzene. Potential impurities could include:
-
Starting Materials: Unreacted 2-bromophenol or piperidine derivatives.
-
Isomeric Impurities: Impurities arising from reactions at other positions on the phenol ring.
-
Over-alkylation Products: Formation of quaternary ammonium salts.
-
Degradation Products: Hydrolysis or oxidation products formed during synthesis or storage.
The chosen HPLC method must be able to separate these potential impurities from the main peak to ensure accurate purity determination. Method validation, as per ICH guidelines, should include specificity studies to demonstrate this capability.[6][15][16]
Conclusion
The selection of an appropriate HPLC method for determining the purity of 4-(2-Bromophenoxymethyl)piperidine is a critical decision in the drug development process. While a simple isocratic method may suffice for routine quality control, a more comprehensive gradient method is indispensable for impurity profiling and method validation. The use of a well-characterized reference standard is non-negotiable for achieving accurate and reliable results. By implementing a robust analytical strategy that considers the potential impurities and adheres to regulatory guidelines, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate.
References
- Benchchem. (n.d.). Derivatization of Piperidine Compounds for Improved Detection: Application Notes and Protocols.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
- SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Clinivex. (2023, July 24). Understanding the Basics of Reference Standards in Pharma.
- MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry.
- SynThink Research Chemicals. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification and Quantification.
- MolCore. (n.d.). 946759-64-4 | 4-(2-Bromo-4-methylphenoxy)piperidine.
- Cambrex. (n.d.). Reference Standards | CDMO.
- MolCore. (n.d.). 916889-48-0 | 4-(2-Bromophenoxy)piperidine hydrochloride.
- Veeprho Pharmaceuticals. (2020, August 19). Reference Standards, Types, Uses, Preparation & Qualification.
- Sigma-Aldrich. (n.d.). 4-[2-(4-Bromophenoxy)ethyl]piperidinehydrochloride.
- SciSpace. (n.d.). Hplc method development and validation: an overview.
- Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives.
- Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- ResearchGate. (n.d.). Method Development and Validation for Related Impurities of Efavirenz by RP-HPLC Method.
- Santa Cruz Biotechnology. (n.d.). 4-(2-Bromo-4-methylphenoxy)piperidine.
- Echemi. (n.d.). Piperidine, 4-(4-bromo-2-nitrophenoxy)-, hydrochloride (1:1).
- Benchchem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reference Standards | CDMO | Cambrex [cambrex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. scispace.com [scispace.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Understanding the Basics of Reference Standards in Phar... [theclinivex.mystrikingly.com]
- 10. mriglobal.org [mriglobal.org]
- 11. veeprho.com [veeprho.com]
- 12. molcore.com [molcore.com]
- 13. molcore.com [molcore.com]
- 14. scbt.com [scbt.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
A Comprehensive Guide to the Safe Disposal of 4-(2-Bromophenoxymethyl)piperidine
This document provides a detailed protocol for the safe handling and disposal of 4-(2-Bromophenoxymethyl)piperidine. As a Senior Application Scientist, my objective is to extend beyond procedural instruction to elucidate the rationale behind these essential safety measures. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The protocols described herein are designed as a self-validating system to ensure maximum safety and regulatory compliance in your laboratory.
Hazard Assessment and Chemical Profile
-
Piperidine Moiety : The piperidine scaffold is known to be corrosive, causing severe skin burns and eye damage.[2][3] It is also typically classified as toxic if swallowed, inhaled, or in contact with skin.[2][3][4] Furthermore, piperidine is a flammable liquid and vapor.[5]
-
Brominated Aromatic Moiety : The presence of a carbon-halogen bond classifies this compound as a halogenated organic.[6][7] Such compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts, such as dioxins, if not incinerated at high temperatures.[8] The U.S. Environmental Protection Agency (EPA) regulates many halogenated organic compounds as hazardous wastes.[7][9]
Based on this analysis, 4-(2-Bromophenoxymethyl)piperidine must be handled as a hazardous substance with corrosive, toxic, and environmentally harmful properties.
Table 1: Extrapolated Hazard Profile
| Hazard Classification | Potential Effects & Rationale | Assumed GHS Hazard Statement |
| Skin Corrosion/Irritation | The basic nitrogen of the piperidine ring imparts corrosive properties. | H314: Causes severe skin burns and eye damage.[2][3][4] |
| Serious Eye Damage | High potential for irreversible eye damage due to corrosivity. | H318: Causes serious eye damage. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Piperidine and its derivatives are known to be toxic via multiple exposure routes. | H302, H311, H331: Harmful if swallowed, Toxic in contact with skin, or if inhaled.[2][4] |
| Environmental Hazard | Halogenated organic compounds can persist in the environment. | H411: Toxic to aquatic life with long-lasting effects.[10] |
Note: This data is extrapolated from structurally related compounds and should be used for risk assessment and handling protocols. Always treat unknown compounds as having a high degree of hazard.
Mandatory Personal Protective Equipment (PPE)
Before handling 4-(2-Bromophenoxymethyl)piperidine in any capacity, including for disposal, the following PPE is mandatory. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or neoprene.[5] Always check the manufacturer's glove compatibility data. Contaminated gloves must be disposed of as hazardous waste.
-
Eye and Face Protection : Use safety goggles with side shields and a face shield to protect against splashes.[5][11]
-
Skin and Body Protection : A flame-retardant lab coat is required. For tasks with a higher risk of splashing, a chemically resistant apron and sleeves should be worn over the lab coat.[2]
-
Respiratory Protection : All handling of this compound, especially outside of a certified chemical fume hood, requires respiratory protection. Use a NIOSH/MSHA-approved respirator if exposure limits are likely to be exceeded.[12]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. It prevents accidental and dangerous chemical reactions in the waste container and ensures the waste stream is routed to the correct final disposal facility.
Step 1: Identify the Waste Stream As a brominated organic compound, 4-(2-Bromophenoxymethyl)piperidine and any materials contaminated with it must be classified as Halogenated Organic Waste .[6][13]
Step 2: Select the Appropriate Waste Container Use a designated, properly labeled container for halogenated organic liquid waste.[14] This container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight screw cap to prevent the release of fumes.[8][14]
Step 3: Label the Container The container must be labeled before the first drop of waste is added.[14] The label must include:
- The words "Hazardous Waste"
- The full chemical name: "Waste 4-(2-Bromophenoxymethyl)piperidine" (avoiding abbreviations or formulas).[14]
- A list of all components and their approximate concentrations if it is a mixed waste stream.[6]
- The relevant hazard pictograms (Corrosive, Toxic, Environmental Hazard).
Step 4: Adding Waste to the Container
- Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.
- Ground and bond the container if transferring large quantities to prevent static discharge, as piperidine derivatives can be flammable.[2][15]
- Do NOT mix this waste with other waste categories, especially:
- Acids or Bases : Mixing can cause violent reactions.[6]
- Oxidizing Agents (e.g., peroxides, nitrates): This can create a fire or explosion hazard.[15]
- Non-Halogenated Waste : Combining waste streams complicates disposal and increases costs.[13]
- Leave at least 10% of headspace in the container to allow for vapor expansion and prevent spills.
Step 5: Storage of Waste Container Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from heat and ignition sources.[10] Ensure it is stored in secondary containment to catch any potential leaks.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-(2-Bromophenoxymethyl)piperidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. peptide.com [peptide.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. carlroth.com [carlroth.com]
- 6. bucknell.edu [bucknell.edu]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. ptb.de [ptb.de]
- 9. epa.gov [epa.gov]
- 10. isotope.com [isotope.com]
- 11. chemos.de [chemos.de]
- 12. fishersci.com [fishersci.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. nj.gov [nj.gov]
A Senior Application Scientist's Guide to the Safe Handling of 4-(2-Bromophenoxymethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
In our commitment to advancing scientific discovery while ensuring the utmost safety in the laboratory, this guide provides essential, immediate, and logistical information for the handling of 4-(2-Bromophenoxymethyl)piperidine. As a Senior Application Scientist, my objective is to synthesize technical accuracy with field-proven insights, empowering you to manage this chemical with confidence and precision. This document is structured to provide a deep, causal understanding of the necessary safety protocols, moving beyond a simple checklist to a self-validating system of safe laboratory practices.
Hazard Analysis: Understanding the Risk Profile
Anticipated Hazards:
-
Skin and Eye Contact: Expect this compound to be a severe irritant and potentially corrosive to the skin and eyes, capable of causing burns and irreversible eye damage.[1][4][5][6][7]
-
Inhalation: Vapors or aerosols may be toxic if inhaled, potentially causing irritation to the respiratory tract.[3][4][8][9]
-
Ingestion: Assumed to be harmful or toxic if swallowed.[4][8][9][10]
-
Dermal Absorption: Toxic effects upon skin contact are possible.[3][4][8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling 4-(2-Bromophenoxymethyl)piperidine.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.4 mm). Always double-glove. | Provides a barrier against skin contact. Double-gloving is a best practice to prevent exposure from a potential tear or puncture in the outer glove. |
| Eye and Face Protection | Chemical safety goggles with side shields and a face shield. | Protects against splashes and aerosols, which can cause severe eye damage.[5][6] Contact lenses should not be worn.[2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the compound outside of a certified chemical fume hood. | Mitigates the risk of inhaling potentially toxic vapors or aerosols. The need for respiratory protection should be determined by a formal risk assessment. |
| Protective Clothing | A flame-retardant lab coat, worn fully buttoned, with tight-fitting cuffs. Consider a chemically resistant apron. | Protects the skin from accidental splashes and contamination.[1][8] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the entire lifecycle of 4-(2-Bromophenoxymethyl)piperidine in your laboratory.
Caption: Workflow for the safe handling of 4-(2-Bromophenoxymethyl)piperidine.
Step-by-Step Protocol:
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
If the container is compromised, immediately implement spill control procedures and notify your institution's safety officer.
-
-
Storage:
-
Handling and Use:
-
All handling of 4-(2-Bromophenoxymethyl)piperidine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]
-
Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible.[11]
-
Use compatible labware (e.g., glass, PTFE) and avoid contact with incompatible materials.
-
When weighing or transferring the compound, use techniques that minimize the generation of dust or aerosols.
-
-
Waste Collection:
-
All waste materials contaminated with 4-(2-Bromophenoxymethyl)piperidine (e.g., gloves, pipette tips, paper towels) must be considered hazardous waste.
-
Collect contaminated waste in a dedicated, clearly labeled, and sealed container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
If you are trained and it is safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[1][6]
-
Do not use combustible materials to absorb the spill.
-
Place the absorbed material into a sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill surface according to your laboratory's standard operating procedures.
-
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the safe handling of any chemical.
-
Hazardous Waste Determination: 4-(2-Bromophenoxymethyl)piperidine and any materials contaminated with it must be disposed of as hazardous waste.
-
Institutional Protocols: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves collection by a certified environmental health and safety provider.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the contents and associated hazards.
-
Environmental Protection: Do not dispose of this chemical down the drain or in regular trash.[5][8][12]
By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity of your research. This guide serves as a foundation for building a culture of safety and excellence in your laboratory.
References
- HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
- Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
- 4-Piperidinopiperidine. (n.d.). Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, September 23). Sigma-Aldrich.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
- 4 - Safety Data Sheet. (n.d.).
- 4-Bromo-N-methyl piperidine. (2022, May 16). Apollo Scientific.
- Safety Data Sheet. (2017, December 1). Key Organics.
- SAFETY DATA SHEET. (2014, September 15). Fisher Scientific.
- SAFETY DATA SHEET. (2025, March 6). Tokyo Chemical Industry.
- SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
- Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
Sources
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. keyorganics.net [keyorganics.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. peptide.com [peptide.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
